Citronellyl-CoA
Description
Properties
Molecular Formula |
C31H52N7O17P3S |
|---|---|
Molecular Weight |
919.8 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7-dimethyloct-6-enethioate |
InChI |
InChI=1S/C31H52N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,16-17,19-20,24-26,30,41-42H,6,8-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t19?,20-,24-,25-,26?,30-/m1/s1 |
InChI Key |
VDDADDVBKMQECN-PBCNVRCISA-N |
Isomeric SMILES |
CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(CCC=C(C)C)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Citronellyl-CoA Biosynthesis in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pseudomonas aeruginosa, a metabolically versatile bacterium, possesses the unique ability to utilize acyclic monoterpenes, such as citronellol (B86348), as a sole carbon and energy source. This capability is attributed to the acyclic terpene utilization (Atu) pathway, which converges with the leucine/isovalerate utilization (Liu) pathway. The biosynthesis of citronellyl-CoA is a critical initial step in the catabolism of citronellol, feeding into a cascade of enzymatic reactions that ultimately generate intermediates for central metabolism. Understanding this pathway is crucial for researchers in microbial metabolism and drug development professionals seeking to identify novel targets for antimicrobial strategies or to leverage this pathway for biotechnological applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in P. aeruginosa, including the genetic and enzymatic components, regulatory mechanisms, quantitative data, and detailed experimental protocols.
The Acyclic Terpene Utilization (Atu) Pathway: An Overview
The degradation of citronellol in P. aeruginosa is orchestrated primarily by genes located in the atu and liu gene clusters. The Atu pathway converts citronellol to intermediates that are further metabolized through the Liu pathway. The initial steps involve the oxidation of citronellol to citronellic acid, which is then activated to its coenzyme A (CoA) thioester, this compound.
The overall conversion from citronellol to acetyl-CoA and acetoacetate (B1235776) involves a series of enzymatic reactions, including oxidation, CoA ligation, dehydrogenation, carboxylation, hydration, and cleavage. The key gene clusters, atu (atuABCDEFGH) and liu (liuRABCDE), encode the majority of the enzymes required for this metabolic route.[1][2][3][4]
Core Signaling and Metabolic Pathway
The biosynthesis of this compound and its subsequent metabolism is a multi-step process involving several key enzymes encoded by the atu and liu gene clusters.
-
Step 1: Oxidation of Citronellol. Citronellol is first oxidized to citronellal (B1669106) by a citronellol dehydrogenase (AtuB/AtuG) and then further oxidized to citronellate by a citronellal dehydrogenase.[5]
-
Step 2: Activation to this compound. Citronellate is activated to this compound by an acyl-CoA synthetase.
-
Step 3: Dehydrogenation. this compound is then dehydrogenated by this compound dehydrogenase (AtuD) to produce geranyl-CoA.
-
Step 4: Carboxylation. Geranyl-CoA is carboxylated by the biotin-dependent geranyl-CoA carboxylase (GCCase), a heterodimeric enzyme composed of AtuC and AtuF subunits.
-
Step 5: Subsequent Metabolism. The carboxylated product enters a series of reactions catalyzed by other Atu and Liu enzymes, eventually leading to the production of acetyl-CoA and acetoacetate, which can enter central metabolism.
References
- 1. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pseudomonas aeruginosa Isohexenyl Glutaconyl Coenzyme A Hydratase (AtuE) Is Upregulated in Citronellate-Grown Cells and Belongs to the Crotonase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-Seq reveals that Pseudomonas aeruginosa mounts growth medium-dependent competitive responses when sensing diffusible cues from Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Citronellyl-CoA in the Acyclic Terpene Utilization Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the acyclic terpene utilization (ATU) pathway, with a specific focus on the pivotal role of citronellyl-coenzyme A (citronellyl-CoA). Acyclic monoterpenes, such as citronellol (B86348) and geraniol, are abundant natural products with significant industrial applications. Understanding the microbial pathways for their degradation is crucial for biotechnological advancements, including the development of novel biocatalysts and metabolic engineering strategies. This document details the key enzymatic steps, presents quantitative data on enzyme kinetics, and provides comprehensive experimental protocols relevant to the study of this pathway, particularly in the model organism Pseudomonas aeruginosa.
The Acyclic Terpene Utilization (ATU) Pathway: An Overview
The ATU pathway is a specialized metabolic route that enables certain microorganisms, notably of the Pseudomonas genus, to utilize acyclic monoterpenes as a sole source of carbon and energy.[1][2][3] The pathway involves a series of enzymatic reactions that convert these branched-chain hydrocarbons into central metabolic intermediates. A critical bottleneck in the degradation of these molecules is the presence of a β-methyl group, which obstructs the standard β-oxidation pathway.[4] The ATU pathway has evolved a sophisticated mechanism to bypass this hindrance.
The initial steps of the pathway involve the oxidation of the terminal alcohol group of citronellol to a carboxylic acid, citronellate, which is then activated to its corresponding CoA thioester, this compound.[5] It is at this stage that this compound enters the core of the ATU pathway.
The Fate of this compound: Oxidation and Carboxylation
This compound serves as a key intermediate that undergoes a two-step enzymatic conversion to prepare it for entry into a modified β-oxidation-like cycle.
Oxidation to Geranyl-CoA
The first committed step in the downstream processing of this compound is its oxidation to geranyl-CoA. This reaction is catalyzed by This compound dehydrogenase (AtuD) , a member of the acyl-CoA dehydrogenase superfamily. This enzyme introduces a double bond into the molecule, converting the saturated citronellyl moiety into the unsaturated geranyl moiety. Mutant analysis has demonstrated that AtuD is essential for the functional ATU pathway.
Carboxylation of Geranyl-CoA
The subsequent and crucial step is the carboxylation of geranyl-CoA, a reaction catalyzed by the biotin-dependent enzyme geranyl-CoA carboxylase (GCC) . This enzyme adds a carboxyl group to the γ-carbon of the geranyl-CoA molecule. This carboxylation is the key strategy to overcome the steric hindrance posed by the methyl group for subsequent β-oxidation. The GCC in P. aeruginosa is a heteromeric enzyme composed of the AtuC and AtuF subunits.
Following carboxylation, the pathway continues with hydration and cleavage steps that ultimately remove the problematic methyl group as acetate, allowing the remainder of the carbon skeleton to be metabolized through β-oxidation and the leucine/isovalerate utilization (Liu) pathway.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of this compound in Pseudomonas aeruginosa.
Table 1: Kinetic Parameters of this compound Dehydrogenase (AtuD) from Pseudomonas aeruginosa
| Substrate | Vmax (mU mg-1) | Km (µM) | Reference |
| This compound | 850 | 1.6 | |
| Octanoyl-CoA | Inactive | - | |
| 5-Methylhex-4-enoyl-CoA | Inactive | - | |
| Isovaleryl-CoA | Inactive | - |
Table 2: Kinetic Parameters of Geranyl-CoA Carboxylase (GCC) from Pseudomonas aeruginosa
| Substrate | Apparent K0.5 (µM) | Apparent Km (µM) | Catalytic Efficiency (Vmax/Km or Vmax/K0.5) | Reference |
| Geranyl-CoA | 8.8 | - | 56 | |
| 3-Methylcrotonyl-CoA | - | 14 | 22 | |
| ATP | - | 10 | - | |
| Bicarbonate | 1.2 | - | - |
Signaling Pathways and Logical Relationships
The expression of the atu gene cluster, which encodes the enzymes of the ATU pathway, is tightly regulated. The atuR gene, located upstream of the atu operon, encodes a transcriptional repressor of the TetR family. In the absence of an inducer, AtuR binds to specific inverted repeat sequences in the promoter region of the atuA gene, blocking transcription. Acyclic terpenes or their metabolites are thought to act as inducers, binding to AtuR and causing its dissociation from the DNA, thereby allowing the expression of the atu genes.
Figure 1: Regulatory circuit of the acyclic terpene utilization (Atu) pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the role of this compound in the ATU pathway.
Heterologous Expression and Purification of AtuD
This protocol describes the expression of the atuD gene in E. coli and the subsequent purification of the recombinant protein.
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the atuD gene with a His-tag
-
LB medium and agar (B569324) plates with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Transform the pET-atuD plasmid into competent E. coli BL21(DE3) cells.
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the His-tagged AtuD protein with 5 column volumes of elution buffer.
-
Analyze the purified protein by SDS-PAGE and determine the concentration using a BCA protein assay.
This compound Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of this compound dehydrogenase by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Purified AtuD enzyme
-
100 mM Tris-HCl buffer, pH 7.8
-
This compound (substrate)
-
Phenazine methosulfate (PMS) (electron acceptor)
-
2,6-Dichlorophenolindophenol (DCPIP) (indicator)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 1 mM PMS, and 0.1 mM DCPIP in a total volume of 1 mL.
-
Add a known amount of purified AtuD enzyme to the reaction mixture.
-
Initiate the reaction by adding this compound to a final concentration of 50 µM.
-
Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the enzyme activity based on the molar extinction coefficient of DCPIP (21 mM-1 cm-1).
Quantification of Acyl-CoA Thioesters by HPLC-MS/MS
This method allows for the sensitive and specific quantification of this compound and other acyl-CoA intermediates.
Materials:
-
Bacterial cell pellets
-
Extraction solvent (e.g., 2.5% (v/v) perchloric acid in methanol/water)
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
Procedure:
-
Quench the metabolism of bacterial cells rapidly and harvest the cell pellets.
-
Extract the acyl-CoAs by adding the cold extraction solvent and the internal standards.
-
Vortex and incubate on ice.
-
Centrifuge to pellet the cell debris.
-
Analyze the supernatant by HPLC-MS/MS.
-
Separate the acyl-CoAs using a C18 column with a suitable gradient of mobile phases (e.g., water and acetonitrile (B52724) with formic acid).
-
Detect and quantify the specific acyl-CoAs using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
Generate a standard curve for each analyte to determine its absolute concentration in the samples.
Experimental Workflows
The following diagram illustrates a general workflow for investigating the role of a specific gene, such as atuD, in the ATU pathway.
Figure 2: A typical experimental workflow for functional gene analysis in the ATU pathway.
Conclusion
This compound stands as a critical branching point in the microbial degradation of citronellol. Its conversion to geranyl-CoA by this compound dehydrogenase and the subsequent carboxylation of geranyl-CoA are the cornerstone reactions of the acyclic terpene utilization pathway. These steps elegantly circumvent the metabolic roadblock presented by the methyl branch, enabling the complete catabolism of these prevalent natural compounds. The detailed understanding of the enzymes and regulatory mechanisms involved, supported by robust quantitative data and experimental protocols, provides a solid foundation for future research in metabolic engineering and the development of novel biotechnological applications for terpene biotransformation.
References
The Atu Pathway: A Comprehensive Technical Guide to Citronellol Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microbial degradation of terpenes, a vast and diverse class of naturally occurring organic compounds, is a critical component of the global carbon cycle and a burgeoning field of interest for industrial biotechnology and drug development. Among these, the catabolism of the acyclic monoterpene alcohol citronellol (B86348) has been elucidated through the discovery of the acyclic terpene utilization (Atu) pathway. This pathway, primarily characterized in bacteria of the Pseudomonas genus, represents a sophisticated enzymatic cascade that channels citronellol into central metabolism. This technical guide provides an in-depth exploration of the Atu pathway, detailing the genetic and enzymatic players, presenting key quantitative data, and outlining the experimental protocols pivotal to its discovery and characterization.
The Atu Gene Cluster and its Encoded Enzymes
The genetic foundation of the Atu pathway is the atu gene cluster, which in Pseudomonas citronellolis and Pseudomonas aeruginosa consists of the genes atuA, atuB, atuC, atuD, atuE, atuF, atuG, and atuH.[1] The expression of this operon is regulated by the transcriptional repressor AtuR, which binds to the operator region of the atuA gene.[2] The functions of the key enzymes encoded by the atu cluster are summarized in the table below.
| Gene | Protein | Putative Function |
| atuA | Enoyl-CoA hydratase | Involved in the hydration of the double bond in the citronellol backbone. |
| atuB | Alcohol dehydrogenase | Oxidizes citronellol to citronellal (B1669106) and subsequently to citronellic acid.[3] |
| atuC | Geranyl-CoA carboxylase, β subunit | Forms the Geranyl-CoA Carboxylase complex with AtuF. |
| atuD | Acyl-CoA dehydrogenase | Involved in the β-oxidation-like steps of the pathway. |
| atuE | 3-hydroxyacyl-CoA dehydrogenase | Catalyzes a dehydrogenation step in the β-oxidation-like process. |
| atuF | Geranyl-CoA carboxylase, α subunit (biotin-containing) | The catalytic subunit of Geranyl-CoA Carboxylase, a key enzyme in the pathway.[1] |
| atuG | Aldehyde dehydrogenase | Likely involved in the oxidation of citronellal to citronellic acid. |
| atuH | Thiolase | Catalyzes the final step of the β-oxidation-like cycle, releasing acetyl-CoA. |
| atuR | Transcriptional repressor | Negatively regulates the expression of the atu operon.[2] |
The Atu Metabolic Pathway
The degradation of citronellol via the Atu pathway can be conceptually divided into an "upper" and a "lower" pathway.
The Upper Pathway: Conversion of Citronellol to Geranyl-CoA
The initial steps, collectively known as the upper pathway, involve the oxidation of citronellol to its corresponding carboxylic acid, citronellic acid. This is followed by its activation to a thioester, citronellyl-CoA, and subsequent conversion to geranyl-CoA.
The Lower Pathway: Carboxylation and β-Oxidation
The lower pathway commences with the pivotal carboxylation of geranyl-CoA, a reaction catalyzed by the biotin-dependent enzyme geranyl-CoA carboxylase (GCC), composed of the AtuC and AtuF subunits.[1] This carboxylation is a critical step to overcome the metabolic block posed by the methyl branch in the terpene structure. The resulting product then enters a modified β-oxidation cycle, ultimately leading to the generation of acetyl-CoA and propionyl-CoA, which can then enter the central metabolic pathways of the cell, such as the tricarboxylic acid (TCA) cycle. The Atu pathway intersects with the leucine/isovalerate utilization (Liu) pathway, sharing some enzymatic machinery for the processing of branched-chain acyl-CoA esters.
Diagram of the Atu Pathway for Citronellol Degradation
References
- 1. Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AtuR is a repressor of acyclic terpene utilization (Atu) gene cluster expression and specifically binds to two 13 bp inverted repeat sequences of the atuA-atuR intergenic region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Central Role of Citronellyl-CoA Dehydrogenase (AtuD) in Microbial Acyclic Terpene Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Citronellyl-CoA dehydrogenase (AtuD) is a key enzyme in the microbial catabolism of acyclic monoterpenes, such as citronellol (B86348) and geraniol (B1671447). As a critical component of the acyclic terpene utilization (Atu) pathway, AtuD catalyzes the essential dehydrogenation of this compound, a pivotal step linking terpene degradation to central metabolism. This technical guide provides a comprehensive overview of the function, regulation, and significance of AtuD, with a focus on its role in bacteria like Pseudomonas aeruginosa and Pseudomonas citronellolis. The document details the enzyme's kinetic properties, its genetic organization within the atu operon, and the regulatory mechanisms governing its expression. Furthermore, it supplies detailed experimental protocols for the characterization of AtuD and presents quantitative data in a structured format to facilitate comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important enzyme and its potential applications in biotechnology and metabolic engineering.
Introduction
Acyclic monoterpenoids, including citronellol and geraniol, are naturally abundant compounds used in various industries, from fragrances to biofuels. Certain microorganisms, notably species of Pseudomonas, have evolved sophisticated metabolic pathways to utilize these compounds as sole sources of carbon and energy.[1][2] The primary route for this degradation is the acyclic terpene utilization (Atu) pathway.[1][2]
At the core of this pathway lies this compound Dehydrogenase (AtuD), an acyl-CoA dehydrogenase with remarkable substrate specificity.[3] This enzyme is essential for the functional Atu pathway, catalyzing the conversion of this compound to a dienoyl-CoA intermediate.[3] Its activity is a prerequisite for the subsequent steps of β-oxidation that channel metabolites into central cellular pathways.[1] Understanding the function and regulation of AtuD is therefore critical for harnessing microbial terpene degradation for biotechnological purposes.
This guide synthesizes current knowledge on AtuD, presenting its biochemical characteristics, its place within the broader metabolic network, and the experimental approaches used to study it.
Core Function and Enzymatic Properties of AtuD
AtuD is the first identified member of a new subgroup of acyl-CoA dehydrogenases characterized by its specific action on a terpenoid-CoA substrate.[3] Its primary function is the introduction of a double bond into the this compound molecule.
2.1. Catalytic Reaction
AtuD catalyzes the dehydrogenation of (3S)-3,7-dimethyl-6-octenoyl-CoA (this compound) to 3,7-dimethyl-2,6-octadienoyl-CoA. This reaction is a crucial step that prepares the molecule for subsequent hydration and cleavage.
2.2. Substrate Specificity and Kinetics
Studies on purified AtuD from Pseudomonas aeruginosa have demonstrated its high specificity and affinity for this compound. The enzyme shows negligible activity with other acyl-CoA substrates such as octanoyl-CoA, 5-methylhex-4-enoyl-CoA, or isovaleryl-CoA, underscoring its specialized role in terpene metabolism.[3][4]
In contrast, a related protein in P. aeruginosa, the product of the PA1535 gene, also exhibits this compound dehydrogenase activity but with a significantly lower affinity (higher Km).[3] Unlike AtuD, the PA1535 protein can also utilize octanoyl-CoA as a substrate, suggesting a broader, less specialized role.[3][4] Mutant analysis has confirmed that AtuD, and not the PA1535 protein, is essential for the utilization of acyclic terpenes.[3]
Table 1: Comparative Kinetic Parameters of Dehydrogenases in P. aeruginosa
| Enzyme | Substrate | Km (µM) | Vmax (mU mg-1) | Reference |
| AtuD | This compound | 1.6 | 850 | [3][4] |
| PA1535 | This compound | 18 | 2450 | |
| PA1535 | Octanoyl-CoA | 130 | 610 | [3][4] |
The Acyclic Terpene Utilization (Atu) Pathway
The Atu pathway is a multi-step enzymatic cascade that converts acyclic monoterpenes into intermediates of central metabolism. The pathway begins with the oxidation of alcohols like citronellol and geraniol to their corresponding CoA-thioesters.
The genes encoding the enzymes for this pathway are typically clustered together in an operon. In P. aeruginosa and P. citronellolis, this is known as the atu gene cluster (atuABCDEFGH).[1][2][5]
The pathway proceeds through the following key stages:
-
Activation: Citronellol/geraniol is oxidized and converted to this compound/geranyl-CoA.
-
Carboxylation: The key enzyme geranyl-CoA carboxylase (a biotin-dependent enzyme composed of AtuC and AtuF subunits) carboxylates the molecule.[2][3]
-
Dehydrogenation (AtuD): AtuD introduces a double bond, as described above.
-
Hydration and Cleavage: The product is further metabolized via hydration, which is likely catalyzed by the isohexenyl-glutaconyl-CoA hydratase (AtuE), and subsequent steps.[6]
-
Convergence with Liu Pathway: The degradation of acyclic terpenes ultimately produces 3-methylcrotonyl-CoA, which is an intermediate in the leucine (B10760876) and isovalerate utilization (Liu) pathway, thus linking terpene catabolism to central metabolism.[1][7]
Genetic Organization and Regulation
The expression of AtuD is tightly regulated to ensure it is only produced when acyclic terpenes are available as a carbon source.
4.1. The atu Gene Cluster
In both P. aeruginosa and P. citronellolis, the genes for the Atu pathway are organized into the atuRABCDEFGH gene cluster.[5][8] This co-localization facilitates the coordinated expression of all necessary enzymes.
Table 2: Genes of the atu Cluster and Their Putative Functions
| Gene | Proposed Function | Reference |
| atuR | TetR-family transcriptional repressor | [8] |
| atuA | Acyl-CoA synthetase | [2] |
| atuB | Alcohol dehydrogenase | [9] |
| atuC | Geranyl-CoA carboxylase, biotin (B1667282) carrier subunit | [2][3] |
| atuD | This compound dehydrogenase | [3] |
| atuE | Isohexenyl-glutaconyl-CoA hydratase | [6] |
| atuF | Geranyl-CoA carboxylase, carboxyltransferase subunit | [2][3] |
| atuG | Aldehyde dehydrogenase | [6] |
| atuH | Unknown function | [5] |
4.2. Transcriptional Regulation by AtuR
The expression of the atu operon is controlled by the transcriptional regulator AtuR, which functions as a repressor.[8] AtuR belongs to the TetR family of repressors. In the absence of an inducer (i.e., an acyclic terpene metabolite), the AtuR homodimer binds to two specific 13 bp inverted repeat sequences located in the operator region between the atuR and atuA genes.[8] This binding physically blocks transcription of the atuABCDEFGH genes.
When an acyclic terpene is present, it is metabolized into an intermediate that acts as an inducer, binding to AtuR and causing a conformational change. This change prevents AtuR from binding to the operator DNA, thereby derepressing the operon and allowing for the transcription and translation of the Atu proteins, including AtuD.[8] Proteomic studies confirm this regulation, showing that AtuD is specifically expressed in cells grown on acyclic terpenes but is absent when grown on other carbon sources like succinate (B1194679) or isovalerate.[3]
Experimental Protocols
The study of AtuD involves several key methodologies, from quantifying its enzymatic activity to analyzing its genetic necessity.
5.1. Protocol: Expression and Purification of Recombinant AtuD
This protocol describes the expression of AtuD in Escherichia coli and its subsequent purification, adapted from methods used for P. aeruginosa AtuD.[3]
-
Cloning: The atuD gene is amplified via PCR from P. aeruginosa genomic DNA and cloned into an expression vector (e.g., pET vector system) containing an N-terminal His6-tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow a 1 L culture of the transformed E. coli in LB medium with appropriate antibiotic selection at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.5 mM.
-
Incubate the culture for an additional 4-6 hours at 30°C.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (6,000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse cells by sonication or using a French press.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
-
Purification:
-
Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the His6-tagged AtuD protein using an elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
-
Verification: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5).
5.2. Protocol: this compound Dehydrogenase Activity Assay
This spectrophotometric assay measures the activity of AtuD by coupling the reduction of an artificial electron acceptor to the oxidation of this compound.
-
Principle: AtuD activity is measured by monitoring the reduction of an electron acceptor like ferrocenium (B1229745) hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP) at a specific wavelength. The rate of reduction is proportional to the rate of this compound dehydrogenation.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8.
-
Substrate: 100 µM this compound solution in water.
-
Electron Acceptor: 200 µM Ferrocenium hexafluorophosphate in water.
-
Enzyme: Purified AtuD protein (concentration determined by Bradford assay).
-
-
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing 950 µL of Assay Buffer and 20 µL of the electron acceptor solution.
-
Add a specific amount of purified AtuD enzyme (e.g., 5-10 µg) and mix by inversion.
-
Place the cuvette in a spectrophotometer and record a baseline reading at the appropriate wavelength (e.g., 300 nm for ferrocenium).
-
Initiate the reaction by adding 30 µL of the this compound substrate solution.
-
Immediately start monitoring the decrease in absorbance over time for 3-5 minutes.
-
As a control, run a parallel reaction without the this compound substrate to account for any non-specific reduction of the acceptor.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient (ε) of the electron acceptor to convert this rate into the rate of substrate conversion.
-
Enzyme activity (U/mg) = (ΔAbs/min * Vt) / (ε * Ve * [P]), where Vt is the total reaction volume, ε is the molar extinction coefficient, Ve is the enzyme volume, and [P] is the protein concentration in mg/mL. One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Conclusion and Future Perspectives
This compound dehydrogenase (AtuD) is a highly specific and essential enzyme in the microbial degradation of acyclic terpenes. Its role as a key catalyst in the Atu pathway, coupled with the tight transcriptional control of its expression, highlights an elegant evolutionary solution for the utilization of these abundant natural compounds. The detailed characterization of AtuD in organisms like Pseudomonas aeruginosa has provided a clear picture of its biochemical function and physiological importance.
Future research may focus on several promising areas:
-
Structural Biology: Elucidating the crystal structure of AtuD would provide invaluable insights into its substrate specificity and catalytic mechanism. This could guide protein engineering efforts.
-
Biotechnological Applications: Engineered microorganisms overexpressing AtuD and other pathway enzymes could be developed for more efficient bioremediation of terpene-rich environmental pollutants.
-
Metabolic Engineering: The Atu pathway, with AtuD as a core component, offers a rich toolkit for synthetic biology. It can be harnessed for the bioconversion of terpenes into high-value specialty chemicals, pharmaceuticals, or advanced biofuels.
-
Drug Development: As P. aeruginosa is an opportunistic pathogen, understanding its unique metabolic pathways, including terpene degradation, could reveal novel targets for antimicrobial drug development. Inhibiting essential metabolic functions could offer a strategy to control its growth in specific environments.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pseudomonas aeruginosa Isohexenyl Glutaconyl Coenzyme A Hydratase (AtuE) Is Upregulated in Citronellate-Grown Cells and Belongs to the Crotonase Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AtuR is a repressor of acyclic terpene utilization (Atu) gene cluster expression and specifically binds to two 13 bp inverted repeat sequences of the atuA-atuR intergenic region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Geranyl-CoA Carboxylase: The Linchpin of the Acyclic Terpene Utilization Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Geranyl-CoA carboxylase (GCase) is a critical biotin-dependent enzyme that serves as the gateway to the Acyclic Terpene Utilization (Atu) pathway, a key metabolic route in various microorganisms for the degradation of acyclic monoterpenes. This document provides a comprehensive overview of GCase, detailing its structure, enzymatic kinetics, and central role in the Atu pathway. It further outlines detailed experimental protocols for the study of this enzyme and the associated metabolic network, and presents key quantitative data to aid in comparative analysis and future research endeavors. The intricate signaling and metabolic cascades are visually represented through detailed diagrams to facilitate a deeper understanding of the underlying molecular mechanisms. This guide is intended to be a valuable resource for researchers in microbiology, enzymology, and drug development, providing the foundational knowledge and practical methodologies required to investigate this important enzymatic pathway.
Introduction
Acyclic monoterpenes, such as geraniol (B1671447) and citronellol, are abundant natural products that serve as important carbon sources for various microorganisms. The microbial degradation of these compounds is initiated through the Acyclic Terpene Utilization (Atu) pathway, a specialized metabolic cascade. At the heart of this pathway lies Geranyl-CoA carboxylase (GCase), a biotin-containing enzyme that catalyzes the ATP-dependent carboxylation of geranyl-CoA. This reaction is the committed step in the degradation of these terpenes, making GCase a pivotal enzyme in this metabolic process.
GCase belongs to the family of acyl-CoA carboxylases, which includes other important enzymes such as acetyl-CoA carboxylase (ACC) and 3-methylcrotonyl-CoA carboxylase (MCC).[1][2] Structurally, GCase is a large holoenzyme, typically with an α6β6 subunit architecture, and its function is dependent on the cofactor biotin.[3] The Atu pathway, and specifically GCase, has garnered interest not only for its role in microbial carbon cycling but also as a potential target for the development of novel antimicrobial agents. A thorough understanding of its mechanism, kinetics, and regulation is therefore of significant scientific and practical importance.
The Acyclic Terpene Utilization (Atu) Pathway
The Atu pathway is a multi-step enzymatic cascade that converts acyclic monoterpenes into intermediates that can enter central metabolism. The pathway is encoded by the atu gene cluster, which is often found in conjunction with the liu (leucine/isovalerate utilization) gene cluster, highlighting the metabolic link between terpene and amino acid degradation.[4][5] The initial steps of the pathway involve the oxidation of the terpene alcohol (e.g., geraniol) to its corresponding acid (geranic acid), which is then activated to its CoA thioester, geranyl-CoA. This sets the stage for the key reaction catalyzed by Geranyl-CoA carboxylase.
Enzymatic Steps of the Atu Pathway
The core of the Atu pathway, initiated by GCase, proceeds as follows:
-
Carboxylation: Geranyl-CoA carboxylase (AtuC/AtuF) carboxylates geranyl-CoA at the γ-carbon to produce 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.[6]
-
Hydration: An enoyl-CoA hydratase adds water across the double bond.
-
Cleavage: A lyase cleaves the molecule, releasing acetyl-CoA.
-
Further Metabolism: The remaining acyl-CoA derivative is further metabolized, often intersecting with the leucine (B10760876) degradation pathway, to ultimately yield intermediates of the tricarboxylic acid (TCA) cycle.[4]
References
- 1. Substrate specificity of the 3-methylcrotonyl coenzyme A (CoA) and geranyl-CoA carboxylases from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and substrate selectivity of the 750-kDa α6β6 holoenzyme of geranyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The atu and liu Clusters Are Involved in the Catabolic Pathways for Acyclic Monoterpenes and Leucine in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geranoyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
Unraveling the Metabolic Blueprint: The Fate of Citronellyl-CoA in Pseudomonas citronellolis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pseudomonas citronellolis, a bacterium first isolated from soil, possesses a remarkable metabolic versatility, notably its ability to utilize acyclic monoterpenoids like citronellol (B86348) as a sole source of carbon and energy.[1][2][3] This technical guide provides an in-depth exploration of the metabolic fate of a key intermediate in this pathway, Citronellyl-CoA. We will dissect the enzymatic steps, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the metabolic pathway and experimental workflows. Understanding this intricate biochemical network is crucial for applications in bioremediation, biosynthesis of valuable compounds, and as a model for microbial degradation of complex organic molecules, offering insights for researchers, scientists, and professionals in drug development.
Introduction
The microbial degradation of terpenes is a vital component of the global carbon cycle and a source of novel biocatalysts for industrial applications. Pseudomonas citronellolis, first described by Seubert in 1960, is a Gram-negative bacterium recognized for its capacity to metabolize isoprenoid compounds.[3][4] The catabolism of citronellol in this organism proceeds through the well-established acyclic terpene utilization (Atu) pathway, which involves a series of enzymatic conversions to channel the carbon skeleton into central metabolism. A pivotal intermediate in this pathway is this compound, the thioester derivative of citronellic acid. This document serves as a comprehensive resource on the downstream metabolic processing of this compound in P. citronellolis.
The Acyclic Terpene Utilization (Atu) Pathway: Post-Citronellyl-CoA
The conversion of citronellol to this compound is the initial phase of the Atu pathway. This involves the sequential action of citronellol dehydrogenase and citronellal (B1669106) dehydrogenase to yield citronellic acid, which is then activated to this compound by a CoA ligase. From this point, the metabolic journey of this compound involves a series of unique enzymatic reactions to overcome the challenges posed by the branched methyl groups in the isoprenoid structure.
Enzymatic Steps in the Conversion of this compound
The core of the metabolic pathway for this compound in Pseudomonas citronellolis involves the following key enzymatic steps:
-
Dehydrogenation to Geranyl-CoA: this compound is first dehydrogenated to form geranyl-CoA. This reaction is catalyzed by This compound dehydrogenase (AtuD) .
-
Carboxylation of Geranyl-CoA: A critical step in the pathway is the carboxylation of the γ-methyl group of geranyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme Geranyl-CoA carboxylase (AtuC/AtuF) . This carboxylation is essential to bypass the steric hindrance of the methyl group for subsequent β-oxidation.
-
Hydration and Cleavage: The product of the carboxylation reaction, 3-carboxy-3-isohexenyl-glutaryl-CoA, is then hydrated by Isohexenyl-glutaconyl-CoA hydratase (AtuE) . The resulting intermediate is cleaved by 3-hydroxy-3-isohexenylglutaryl-CoA:acetate lyase (AtuA) , releasing acetyl-CoA and 7-methyl-3-oxo-6-octenoyl-CoA.
-
Entry into Central Metabolism: The 7-methyl-3-oxo-6-octenoyl-CoA then undergoes further degradation via β-oxidation, yielding additional molecules of acetyl-CoA and 3-methylcrotonyl-CoA. The latter is further metabolized through the leucine/isovalerate utilization (Liu) pathway.
Quantitative Data
Table 1: Enzyme Kinetic Parameters for Key Enzymes in the Acyclic Terpene Utilization Pathway
| Enzyme | Substrate | Km (µM) | Vmax (mU/mg) | Organism | Reference |
| This compound Dehydrogenase (AtuD) | This compound | 1.6 | 850 | P. aeruginosa | |
| PA1535 (AtuD homolog) | This compound | 18 | 2450 | P. aeruginosa | |
| PA1535 (AtuD homolog) | Octanoyl-CoA | 130 | 610 | P. aeruginosa |
Note: mU = milliunits (nmol/min)
Experimental Protocols
The following sections detail generalized protocols for key experiments used to elucidate the metabolic fate of this compound. These are based on methodologies reported in the literature for studying terpene metabolism in Pseudomonas species.
Cultivation of Pseudomonas citronellolis
A fundamental requirement for studying the metabolic pathway is the successful cultivation of the bacterium on a medium containing citronellol or a related inducer as the sole carbon source.
Protocol 1: Growth of P. citronellolis on Citronellol
-
Prepare Mineral Salts Medium: A basal mineral salts medium (e.g., M9 medium) is prepared and autoclaved.
-
Add Carbon Source: A sterile solution of citronellol (or citronellic acid, which is less toxic) is added to the cooled medium to a final concentration of 0.1% (v/v). Due to the toxicity of citronellol, a gradual adaptation of the culture may be necessary.
-
Inoculation: An overnight culture of P. citronellolis grown in a rich medium (e.g., Luria-Bertani broth) is harvested by centrifugation, washed with sterile saline, and used to inoculate the mineral salts medium.
-
Incubation: The culture is incubated at 30°C with vigorous shaking to ensure adequate aeration.
-
Monitor Growth: Bacterial growth is monitored by measuring the optical density at 600 nm (OD600).
Enzyme Assays
Enzyme assays are critical for quantifying the activity of the specific enzymes involved in the pathway.
Protocol 2: General Enzyme Assay for Dehydrogenases (e.g., this compound Dehydrogenase)
-
Prepare Cell-Free Extract: P. citronellolis cells grown on citronellol are harvested, washed, and lysed (e.g., by sonication or French press) to obtain a cell-free extract. The extract is centrifuged to remove cell debris.
-
Assay Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 8.0), an electron acceptor (e.g., NAD+ or an artificial electron acceptor like 2,6-dichlorophenolindophenol), and the cell-free extract.
-
Initiate Reaction: The reaction is initiated by the addition of the substrate (e.g., this compound).
-
Monitor Reaction: The rate of the reaction is monitored spectrophotometrically by measuring the change in absorbance corresponding to the reduction of the electron acceptor.
-
Calculate Activity: Enzyme activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of the electron acceptor.
Conclusion
The metabolic pathway for the degradation of this compound in Pseudomonas citronellolis is a sophisticated biological process that enables the bacterium to thrive on acyclic monoterpenoids. The Atu pathway, with its key enzymes such as this compound dehydrogenase and Geranyl-CoA carboxylase, represents a fascinating example of microbial adaptation to utilize complex organic molecules. While significant progress has been made in elucidating this pathway, further research is needed to obtain detailed quantitative data specifically for the enzymes in P. citronellolis and to fully understand the regulatory networks that govern their expression. A deeper understanding of this metabolic blueprint will undoubtedly pave the way for innovative applications in biotechnology and environmental science.
References
An In-depth Technical Guide to Citronellyl-CoA: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citronellyl-CoA is a pivotal intermediate in the microbial degradation pathway of citronellol (B86348), a monoterpenoid alcohol found in the essential oils of various plants. As an acyl-coenzyme A thioester, it occupies a central role in the catabolism of acyclic terpenes, channeling them into central metabolism. Understanding the chemical structure and properties of this compound is fundamental for research in metabolic engineering, enzymology, and the development of novel biotechnological applications. This guide provides a comprehensive overview of the available technical data on this compound, including its structure, physicochemical properties, and its role in biochemical pathways.
Chemical Structure
This compound is comprised of a citronellyl group attached via a thioester linkage to coenzyme A. The citronellyl moiety is a 10-carbon acyclic monoterpene. Coenzyme A is a complex molecule consisting of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP).
Chemical Formula: C₃₁H₅₂N₇O₁₇P₃S
Physicochemical Properties
Table 1: General and Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Average Molecular Weight | 915.738 g/mol | PubChem |
| Monoisotopic Molecular Weight | 915.204 g/mol | PubChem |
| XLogP3-AA | -2.7 | PubChem |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 22 | PubChem |
| Rotatable Bond Count | 24 | PubChem |
| Exact Mass | 915.204 g/mol | PubChem |
| CAS Number | Not Available | P. aeruginosa Metabolome Database[1] |
Table 2: Experimental Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Not Available | P. aeruginosa Metabolome Database[1] |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound, including NMR, mass spectrometry, and UV-Vis spectra, are not currently available in the public domain.[1]
Biochemical Role and Signaling Pathways
This compound is a key intermediate in the citronellol degradation pathway, primarily studied in bacteria such as Pseudomonas aeruginosa and Pseudomonas citronellolis. This pathway allows these organisms to utilize citronellol as a carbon and energy source.
The initial steps of the pathway involve the oxidation of citronellol to citronellic acid, which is then activated to this compound. This activation is catalyzed by an acyl-CoA synthetase (ligase). Subsequently, this compound is further metabolized.
The metabolic fate of this compound involves its conversion to cis-geranyl-CoA, a reaction catalyzed by an isomerase. Geranyl-CoA is then carboxylated by geranyl-CoA carboxylase, a key step that introduces a carboxyl group, enabling further degradation via β-oxidation-like steps.
Below is a diagram illustrating the initial stages of the citronellol degradation pathway leading to and from this compound.
Experimental Protocols
Generalized Protocol for Enzymatic Synthesis of Acyl-CoAs
This protocol is a general guideline and would require optimization for this compound.
Materials:
-
Citronellic acid
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Tricine buffer (or other suitable buffer)
-
Dithiothreitol (DTT)
-
Reaction vessel
-
Incubator or water bath
Procedure:
-
Prepare a reaction mixture containing Tricine buffer (e.g., 100 mM, pH 8.0), MgCl₂ (e.g., 10 mM), DTT (e.g., 2 mM), and ATP (e.g., 10 mM).
-
Add citronellic acid to the reaction mixture to a final concentration of, for example, 1 mM.
-
Add Coenzyme A to the mixture to a final concentration of, for example, 1.2 mM.
-
Initiate the reaction by adding a suitable amount of purified Acyl-CoA Synthetase.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30-37°C) for a sufficient period (e.g., 1-4 hours), monitoring the reaction progress by a suitable method such as HPLC.
-
Terminate the reaction by methods such as heat inactivation or addition of acid.
Generalized Protocol for Purification of Acyl-CoA Esters
This protocol describes a general solid-phase extraction (SPE) method that can be adapted for the purification of this compound.
Materials:
-
Crude reaction mixture containing this compound
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Vacuum manifold for SPE
Procedure:
-
Cartridge Equilibration:
-
Wash the C18 SPE cartridge with 2-3 column volumes of methanol.
-
Equilibrate the cartridge with 2-3 column volumes of the initial mobile phase (e.g., potassium phosphate buffer).
-
-
Sample Loading:
-
Acidify the crude reaction mixture to pH ~3.0.
-
Load the acidified sample onto the equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of the initial mobile phase to remove unbound impurities.
-
-
Elution:
-
Elute the this compound from the cartridge using a suitable organic solvent, such as a mixture of acetonitrile and water or a methanol gradient in the phosphate buffer.
-
-
Analysis:
-
Analyze the collected fractions for the presence and purity of this compound using techniques like HPLC with UV detection (monitoring at ~260 nm, the absorbance maximum for the adenine (B156593) ring of CoA).
-
Conclusion
This compound is a vital, yet under-characterized, metabolite in the microbial degradation of acyclic monoterpenes. While its chemical structure and role in the citronellol degradation pathway are established, a significant gap exists in the availability of experimental physicochemical and spectroscopic data. The provided generalized protocols for its synthesis and purification offer a starting point for researchers aiming to produce and study this important molecule. Further research is warranted to fully elucidate the properties of this compound, which will undoubtedly contribute to advancements in metabolic engineering and the understanding of microbial terpene metabolism.
References
Citronellyl-CoA: A Key Intermediate in the Branched-Chain Carbon Metabolism of Acyclic Terpenes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic role of Citronellyl-CoA, a key intermediate in the bacterial degradation of acyclic monoterpenes. It details the enzymatic pathways, presents quantitative data, outlines experimental protocols, and illustrates the regulatory mechanisms governing this catabolic process.
Introduction
Acyclic monoterpenes, such as citronellol (B86348) and geraniol, are naturally abundant C10 isoprenoid compounds found in the essential oils of many plants, contributing to their characteristic fragrances.[1] In the environment, these compounds serve as a valuable carbon and energy source for various microorganisms, particularly bacteria of the genus Pseudomonas. The microbial degradation of these terpenes is a critical component of the global carbon cycle. Understanding the metabolic pathways involved not only provides insights into bacterial physiology and adaptation but also opens avenues for biotechnological applications, including bioremediation and the synthesis of valuable chemicals.
This guide focuses on the Acyclic Terpene Utilization (Atu) pathway, with a specific emphasis on the pivotal role of this compound. This intermediate sits (B43327) at a crucial juncture in the breakdown of the branched-chain carbon skeleton of acyclic monoterpenes, connecting their initial oxidation to the central metabolism of the cell. We will delve into the enzymatic steps that produce and consume this compound, the genetic regulation of this pathway, and the experimental methodologies used to elucidate its function.
The Acyclic Terpene Utilization (Atu) Pathway: From Citronellol to Central Metabolism
The degradation of citronellol and related acyclic terpenes in bacteria like Pseudomonas aeruginosa and Pseudomonas citronellolis proceeds through a specialized metabolic route known as the Atu pathway.[2][3][4] This pathway is encoded by the atu gene cluster (atuA through atuH), which is responsible for the conversion of these terpenes into intermediates that can enter central metabolic pathways.[2]
The initial steps of the pathway involve the oxidation of the terminal alcohol group of citronellol and the subsequent activation of the resulting carboxylic acid to its coenzyme A (CoA) thioester, this compound.
Formation of this compound
The conversion of citronellol to this compound is a multi-step process:
-
Oxidation of Citronellol: The pathway begins with the oxidation of citronellol to citronellal, and then further to citronellic acid. These initial oxidation steps are catalyzed by dehydrogenases, such as AtuB and AtuG.
-
CoA Ligation: Citronellic acid is then activated by the addition of coenzyme A, a reaction catalyzed by an acyl-CoA synthetase, likely AtuH, to form this compound.
The Central Role and Subsequent Metabolism of this compound
This compound is a critical intermediate because its branched structure, specifically the β-methyl group, prevents its direct degradation via the standard β-oxidation pathway. The Atu pathway employs a series of specialized enzymes to overcome this metabolic hurdle.
-
Dehydrogenation to Geranyl-CoA: this compound is first desaturated to form cis-Geranyl-CoA. This reaction is catalyzed by the this compound dehydrogenase, AtuD.
-
Carboxylation: The key step in bypassing the β-methyl block is the carboxylation of the γ-methyl group of Geranyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme Geranyl-CoA carboxylase (GCase), which is composed of two subunits, AtuC and AtuF. This carboxylation adds a carboxyl group that will be subsequently removed.
-
Hydration and Lyase Reaction: The product of carboxylation undergoes hydration, catalyzed by the isohexenyl-glutaconyl-CoA hydratase (AtuE), followed by the removal of an acetate (B1210297) group by 3-hydroxy-3-isohexenylglutaryl-CoA:acetate lyase (AtuA).
-
Entry into β-Oxidation: The resulting product, 7-methyl-3-oxo-6-octenoyl-CoA, is now a suitable substrate for β-oxidation. It undergoes two rounds of β-oxidation to yield two molecules of acetyl-CoA and one molecule of 3-methylcrotonyl-CoA.
-
Final Conversion to Central Metabolites: 3-methylcrotonyl-CoA is then further metabolized via the leucine (B10760876) degradation pathway, which involves another carboxylation step to form 3-methylglutaconyl-CoA, eventually leading to the production of acetyl-CoA and acetoacetate.
Quantitative Analysis of Key Atu Pathway Enzymes
The efficiency of the Atu pathway is determined by the kinetic properties of its constituent enzymes. Several key enzymes have been characterized, providing quantitative insights into their substrate specificity and catalytic rates.
| Enzyme | Substrate | Km (µM) | Vmax (mU/mg) | Catalytic Efficiency (kcat/Km) | Organism | Reference |
| AtuD (this compound Dehydrogenase) | This compound | 1.6 | 850 | - | Pseudomonas aeruginosa | |
| PA1535 (AtuD homolog) | This compound | 18 | 2450 | - | Pseudomonas aeruginosa | |
| Geranyl-CoA Carboxylase (GCCase) | Geranyl-CoA | 8.8 (K₀.₅) | - | 56 | Pseudomonas aeruginosa | |
| 3-Methylcrotonyl-CoA | 14 | - | 22 | Pseudomonas aeruginosa | ||
| ATP | 10 | - | - | Pseudomonas aeruginosa | ||
| Bicarbonate | 1.2 (K₀.₅) | - | - | Pseudomonas aeruginosa | ||
| 3-Methylcrotonyl-CoA Carboxylase (MCCase) | 3-Methylcrotonyl-CoA | 9.8 (K₀.₅) | - | - | Pseudomonas aeruginosa | |
| ATP | 13 (K₀.₅) | - | - | Pseudomonas aeruginosa | ||
| Bicarbonate | 0.8 (K₀.₅) | - | - | Pseudomonas aeruginosa |
Note: K₀.₅ values are reported for enzymes exhibiting sigmoidal (non-Michaelis-Menten) kinetics.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Atu pathway and the function of this compound.
Expression and Purification of Recombinant AtuD
This protocol is based on the methods described for the characterization of AtuD from Pseudomonas aeruginosa.
Objective: To obtain purified AtuD protein for subsequent enzyme activity assays.
Workflow:
Materials:
-
E. coli strain (e.g., BL21(DE3)) containing the atuD expression plasmid.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Dialysis Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
Ni-NTA affinity chromatography column.
Procedure:
-
Culture Growth and Induction:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.7.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for an additional 3-4 hours at 30°C or overnight at a lower temperature (e.g., 18-20°C) to improve protein solubility.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
-
Purification:
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged AtuD protein with Elution Buffer.
-
-
Buffer Exchange and Analysis:
-
Dialyze the eluted protein fractions against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Assess the purity of the protein by SDS-PAGE. Pool the purest fractions and determine the protein concentration (e.g., using the Bradford assay).
-
Store the purified protein at -80°C.
-
This compound Dehydrogenase (AtuD) Activity Assay
This protocol measures the activity of AtuD by monitoring the reduction of an artificial electron acceptor.
Objective: To determine the kinetic parameters (Km and Vmax) of AtuD with this compound as a substrate.
Principle: The assay measures the rate of reduction of the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of this compound. The reduction of DCPIP is monitored spectrophotometrically by the decrease in absorbance at 600 nm.
Materials:
-
Purified AtuD enzyme.
-
This compound (substrate).
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.
-
2,6-dichlorophenolindophenol (DCPIP).
-
Phenazine methosulfate (PMS) as an intermediate electron carrier.
-
Spectrophotometer capable of measuring absorbance at 600 nm.
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, DCPIP (e.g., 50 µM), and PMS (e.g., 1 mM).
-
Vary the concentration of this compound across a range of concentrations (e.g., 0.5 µM to 50 µM) to determine the Michaelis-Menten kinetics.
-
-
Enzyme Reaction:
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified AtuD enzyme.
-
Immediately monitor the decrease in absorbance at 600 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DCPIP.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Regulatory Control of the Atu Pathway
The expression of the atu genes is tightly regulated to ensure that the pathway is only active in the presence of acyclic terpenes. This regulation is primarily controlled by a transcriptional regulator, AtuR.
The atu genes (atuA through atuH) are organized in an operon-like structure. The atuR gene, which encodes the AtuR protein, is located upstream of the atu operon and is transcribed in the opposite direction. AtuR belongs to the TetR family of transcriptional regulators. In the absence of an inducer molecule, AtuR binds to the promoter region of the atu operon, repressing transcription. When an acyclic terpene or a metabolic intermediate of the pathway is present, it is thought to bind to AtuR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the atu genes to proceed.
Conclusion and Future Directions
This compound stands as a central intermediate in the microbial catabolism of acyclic terpenes, bridging the initial activation of these compounds with core metabolic pathways. The Acyclic Terpene Utilization (Atu) pathway in Pseudomonas and other bacteria provides an elegant solution to the challenge of degrading branched-chain carbon skeletons. The characterization of key enzymes like this compound dehydrogenase and geranyl-CoA carboxylase has provided significant insights into the biochemical strategies employed.
Future research in this area could focus on several key aspects:
-
Structural Biology: Elucidating the crystal structures of the Atu pathway enzymes would provide a deeper understanding of their catalytic mechanisms and substrate specificities.
-
Metabolomics and Flux Analysis: Comprehensive metabolomic studies under different growth conditions would offer a more dynamic view of the pathway's operation and its integration with the cell's overall metabolic network.
-
Biotechnological Applications: Further engineering of the Atu pathway could lead to the development of microbial cell factories for the bioconversion of terpenes into high-value products, such as biofuels and specialty chemicals.
-
Environmental Significance: Investigating the prevalence and diversity of the Atu pathway in different environmental niches will enhance our understanding of its role in the global carbon cycle.
The study of this compound and its associated metabolic pathway continues to be a fertile ground for discovery, with implications for fundamental microbiology, enzymology, and industrial biotechnology.
References
- 1. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Putative Functions of Atu Proteins in Terpene Catabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terpenes, a vast and diverse class of organic compounds produced by plants, are significant for their aromatic properties and roles in plant defense. The microbial catabolism of these compounds is a critical component of the carbon cycle and presents opportunities for bioremediation and the synthesis of novel bioactive molecules. A key pathway in this process is the Acyclic Terpene Utilization (Atu) pathway, predominantly studied in Pseudomonas species such as P. aeruginosa and P. citronellolis. This pathway is orchestrated by a series of proteins encoded by the atu gene cluster. This technical guide provides a comprehensive overview of the putative functions of the Atu proteins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical and regulatory pathways.
The Acyclic Terpene Utilization (Atu) Gene Cluster
The catabolism of acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447) is primarily managed by proteins encoded within the atu gene cluster.[1][2] In Pseudomonas citronellolis and Pseudomonas aeruginosa, this cluster consists of eight genes, atuA through atuH, which are responsible for the enzymatic steps of the pathway.[1][3] Upstream of this operon lies atuR, a regulatory gene that controls the expression of the catabolic genes.[1] The Atu pathway works in concert with the Leucine/Isovalerate Utilization (Liu) pathway, as the final product of the Atu pathway, 3-methylcrotonyl-CoA, is a substrate for the Liu pathway enzymes.
Putative Functions of Core Atu Proteins
The Atu pathway converts acyclic monoterpenes into intermediates that can enter central metabolism. The proposed functions of the individual Atu proteins are detailed below.
-
AtuR (Transcriptional Regulator): AtuR is a repressor protein belonging to the TetR family. It binds to two specific 13 bp inverted repeat sequences located in the intergenic region between atuR and atuA. This binding represses the transcription of the atuABCDEFGH operon. The presence of acyclic terpenes as inducer compounds is thought to alleviate this repression, allowing for the expression of the catabolic enzymes.
-
AtuB / AtuG (Putative Dehydrogenases): Annotation data suggest that AtuB and AtuG are likely short-chain dehydrogenases. Their proposed role is in the initial oxidation steps of the pathway, converting acyclic terpene alcohols like citronellol to their corresponding aldehydes (e.g., citronellal) and subsequently to carboxylic acids (e.g., citronellic acid).
-
AtuH (Putative Acyl-CoA Synthetase): AtuH is predicted to be an acyl-CoA synthetase. This enzyme is responsible for activating the terpene carboxylic acid (e.g., citronellic acid) by attaching a Coenzyme A (CoA) molecule, forming the corresponding terpenyl-CoA thioester (e.g., citronellyl-CoA). This activation is a crucial preparatory step for subsequent enzymatic reactions.
-
AtuD (Putative Acyl-CoA Dehydrogenase): AtuD is believed to function as an acyl-CoA dehydrogenase, catalyzing the oxidation of this compound to geranyl-CoA.
-
AtuC and AtuF (Geranyl-CoA Carboxylase Subunits): AtuC and AtuF are the two subunits of geranyl-CoA carboxylase (GCase), a key biotin-containing enzyme in the Atu pathway. This enzyme carboxylates the β-methyl group of geranyl-CoA. This step is critical as it circumvents the steric hindrance that the branched methyl group would otherwise pose to the standard β-oxidation machinery.
-
AtuE (Putative Enoyl-CoA Hydratase): AtuE shows strong similarity to enoyl-CoA hydratases and is proposed to be an isohexenylglutaconyl-CoA hydratase. It likely catalyzes a hydration step in the pathway following the carboxylation by GCase.
-
AtuA (Putative Lyase): The function of AtuA is less certain, but it is essential for a functional Atu pathway, as demonstrated by insertion mutagenesis. It is speculated to encode a 3-hydroxy-3-isohexenylglutaryl-CoA:acetate-lyase, which would cleave the modified side chain to release acetate.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Atu proteins.
Table 1: Protein Sequence Homology
| Protein/Cluster | Homologous Protein/Cluster | Organism Comparison | Similarity/Identity (%) | Reference |
|---|---|---|---|---|
| Atu gene products | Similar gene cluster products | P. citronellolis vs. P. aeruginosa | 78-91% | |
| AtuCDEF cluster | LiuABCD cluster | Within P. aeruginosa PAO1 | 41.5% |
| LiuABCD cluster | Liu cluster products | P. aeruginosa vs. other Pseudomonas spp. | 77.2-79.5% | |
Table 2: Phenotypic Analysis of atu Gene Mutants in P. aeruginosa
| Mutant Gene | Growth on Citronellol | Growth on Leucine | Key Observation | Reference |
|---|---|---|---|---|
| atuA | No growth | Normal growth | AtuA is essential for the Atu pathway. | |
| atuC | No growth | Impaired growth | GCase subunit is essential for terpene use. | |
| atuD | No growth | Normal growth | This compound dehydrogenase function is essential. | |
| atuE | No growth | Normal growth | Hydratase function is essential. | |
| atuF | No growth | Impaired growth | GCase subunit is essential for terpene use. |
| atuR | N/A (Constitutive Expression) | N/A (Constitutive Expression) | Atu proteins were expressed regardless of growth substrate. | |
Visualized Pathways and Workflows
Acyclic Terpene Utilization (Atu) Catabolic Pathway
The diagram below illustrates the proposed enzymatic steps in the catabolism of citronellol, highlighting the involvement of the Atu proteins and the intersection with the Liu pathway.
Caption: Proposed catabolic pathway for acyclic terpenes via Atu and Liu proteins.
Regulation of the atu Operon by AtuR
This diagram shows the negative regulation of the atu gene cluster by the AtuR repressor protein.
Caption: Repression of the atu operon by the AtuR protein and induction by terpenes.
Experimental Workflow for Mutant Phenotyping
This flowchart outlines the typical experimental process used to determine the function of an atu gene.
Caption: Workflow for functional analysis of atu genes via mutagenesis and phenotyping.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the function of Atu proteins, based on methodologies cited in the literature.
Protocol: Insertion Mutagenesis of atu Genes
This protocol is used to create knockout mutants to assess the necessity of a specific atu gene for terpene catabolism.
-
Objective: To inactivate a target atu gene in P. aeruginosa.
-
Materials: P. aeruginosa wild-type strain, suicide vector plasmid containing a transposon (e.g., mini-Tn5), antibiotic selection agents, appropriate growth media (e.g., LB agar), mineral salts medium.
-
Procedure:
-
Transformation: Introduce the suicide vector carrying the transposon into the wild-type P. aeruginosa cells via a method such as electroporation or conjugation.
-
Selection: Plate the transformed cells onto a selective medium containing an antibiotic for which the transposon carries a resistance marker. Only cells that have incorporated the transposon will grow.
-
Screening: Screen individual colonies for the desired mutation. This is often done by replica plating onto a minimal medium with an acyclic terpene (e.g., citronellol) as the sole carbon source versus a control medium with a standard carbon source (e.g., succinate). Mutants unable to grow on the terpene medium are selected.
-
Verification: Confirm the site of the transposon insertion within the target atu gene using PCR with primers flanking the gene and/or DNA sequencing.
-
Protocol: 2D Gel Electrophoresis for Protein Expression Analysis
This method is used to compare the proteomes of bacteria grown under different conditions to identify induced proteins.
-
Objective: To identify Atu and Liu proteins that are specifically induced by growth on acyclic terpenes.
-
Materials: P. aeruginosa cells grown on different carbon sources (e.g., succinate (B1194679) as control, citronellol, isovalerate), lysis buffer, isoelectric focusing (IEF) strips, SDS-PAGE gels, staining solution (e.g., Coomassie Blue).
-
Procedure:
-
Cell Lysis & Protein Extraction: Harvest bacterial cells from liquid cultures grown on different carbon sources. Lyse the cells using sonication or chemical methods and collect the soluble protein fraction by centrifugation.
-
First Dimension (Isoelectric Focusing): Load the protein extract onto an IEF strip with a specific pH range (e.g., 4-7). Proteins migrate along the pH gradient until they reach their isoelectric point (pI).
-
Second Dimension (SDS-PAGE): Place the equilibrated IEF strip onto an SDS-PAGE gel. Apply an electric current to separate the proteins based on their molecular weight.
-
Visualization & Analysis: Stain the gel to visualize the protein spots. Compare the 2D gels from cells grown on different substrates. Spots that are present or significantly upregulated in the terpene-grown samples compared to the control are candidates for Atu pathway proteins.
-
Protein Identification: Excise the protein spots of interest from the gel and identify them using mass spectrometry (e.g., MALDI-TOF).
-
Protocol: Electrophoretic Mobility Shift Assay (EMSA) for AtuR Binding
This assay is used to demonstrate the direct binding of the AtuR repressor protein to its target DNA sequence.
-
Objective: To confirm that the AtuR protein binds to the promoter/operator region of the atuA gene.
-
Materials: Purified AtuR protein, DNA fragments corresponding to the atuR-atuA intergenic region (labeled, e.g., with biotin (B1667282) or a radioactive isotope), polyacrylamide gel, electrophoresis buffer, detection reagents.
-
Procedure:
-
Binding Reaction: Incubate the purified AtuR protein with the labeled DNA fragment in a binding buffer for a set time to allow for protein-DNA complex formation.
-
Gel Electrophoresis: Load the reaction mixtures onto a non-denaturing polyacrylamide gel and run the electrophoresis. DNA that is bound to a protein will migrate more slowly through the gel than unbound DNA.
-
Detection: Transfer the DNA from the gel to a membrane and visualize the labeled DNA bands. A "shifted" band, which moves slower than the free DNA probe, indicates the formation of a DNA-AtuR complex.
-
Specificity Control: To demonstrate specificity, perform competition assays by adding an excess of unlabeled specific DNA (which should reduce the shifted band) or unlabeled non-specific DNA (which should not).
-
Conclusion
The Atu proteins, encoded by the atu gene cluster, form a specialized catabolic pathway for the degradation of acyclic terpenes. Research has established the putative functions for most of these proteins, from the initial oxidation and CoA-activation of terpenes to the key carboxylation step that enables further breakdown via a modified β-oxidation process. The pathway is tightly regulated by the AtuR repressor, ensuring that these catabolic enzymes are synthesized only in the presence of their terpene substrates. The elucidation of this pathway not only enhances our understanding of microbial metabolism but also provides a toolbox of enzymes and regulatory elements that can be harnessed by drug development professionals and synthetic biologists for the production of valuable chemicals and pharmaceuticals. Further characterization, particularly obtaining detailed enzyme kinetics and crystal structures, will continue to refine our knowledge of this elegant biological system.
References
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Citronellyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citronellyl-CoA is a key intermediate in the metabolism of the acyclic monoterpenoid, citronellol (B86348). Its availability is crucial for in vitro studies of metabolic pathways, enzyme kinetics, and drug discovery targeting enzymes that utilize this substrate. This document provides a detailed protocol for the enzymatic synthesis, purification, and characterization of this compound. The method leverages a promiscuous acyl-CoA synthetase, offering a reliable and efficient alternative to complex chemical synthesis.
Introduction
Acyl-Coenzyme A (CoA) thioesters are activated forms of carboxylic acids essential for numerous metabolic processes, including fatty acid metabolism and the biosynthesis of secondary metabolites. The study of enzymes involved in these pathways often requires access to specific acyl-CoA substrates, such as this compound. This intermediate is part of the citronellol degradation pathway found in organisms like Pseudomonas citronellolis and Pseudomonas aeruginosa. The enzymatic synthesis of this compound provides a biologically relevant molecule, free from the harsh reagents and potential side products associated with chemical synthesis. This application note details a robust method for producing this compound for use in various in vitro assays.
Principle of the Method
The enzymatic synthesis of this compound is a two-step process. First, citronellol is oxidized to citronellic acid. Second, an acyl-CoA synthetase (ACoS) catalyzes the formation of a thioester bond between citronellic acid and Coenzyme A (CoA). This reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi).
Step 1: Oxidation of Citronellol to Citronellic Acid This can be achieved using a suitable alcohol dehydrogenase or by chemical oxidation. For the purposes of this protocol, we will assume the availability of citronellic acid as the starting substrate for the enzymatic reaction.
Step 2: Enzymatic Synthesis of this compound Citronellic acid + CoA + ATP --(Acyl-CoA Synthetase, Mg2+)--> this compound + AMP + PPi
A promiscuous acyl-CoA synthetase from Pseudomonas putida has been shown to have broad substrate specificity and is a suitable candidate enzyme for this synthesis. The enzyme can be heterologously expressed in E. coli and purified. The resulting this compound is then purified using solid-phase extraction (SPE) and characterized by LC-MS/MS.
Materials and Reagents
Reagents
| Reagent | Supplier | Catalog No. |
| Citronellic Acid | Sigma-Aldrich | C57804 |
| Coenzyme A, trilithium salt | Sigma-Aldrich | C3019 |
| Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt | Sigma-Aldrich | A2383 |
| Magnesium chloride (MgCl2) | Sigma-Aldrich | M8266 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| Acyl-CoA Synthetase (from P. putida) | See Section 4 | - |
| Solid-Phase Extraction (SPE) Cartridges (e.g., C18) | Waters | WAT051910 |
| Acetonitrile (B52724) (ACN), HPLC grade | Fisher Scientific | A998 |
| Methanol (B129727) (MeOH), HPLC grade | Fisher Scientific | A452 |
| Formic Acid | Sigma-Aldrich | F0507 |
Buffers and Solutions
-
Reaction Buffer (10x): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 10 mM DTT. Store at -20°C.
-
SPE Equilibration Buffer: 5% Acetonitrile in water.
-
SPE Wash Buffer: 15% Acetonitrile in water.
-
SPE Elution Buffer: 80% Acetonitrile in water.
-
LC-MS Mobile Phase A: 0.1% Formic Acid in Water.
-
LC-MS Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Experimental Protocols
Heterologous Expression and Purification of Acyl-CoA Synthetase from Pseudomonas putida
A detailed protocol for the expression and purification of recombinant proteins from E. coli is beyond the scope of this document. However, a general workflow is provided below. The gene encoding the acyl-CoA synthetase from Pseudomonas putida can be codon-optimized for E. coli expression and cloned into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.
-
Purification: Clarify the lysate by centrifugation. Purify the His-tagged acyl-CoA synthetase using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Dialysis and Storage: Dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Enzymatic Synthesis of this compound
-
Prepare the reaction mixture in a microcentrifuge tube on ice as follows:
| Component | Stock Concentration | Final Concentration | Volume (for 1 mL reaction) |
| 10x Reaction Buffer | 10x | 1x | 100 µL |
| Citronellic Acid | 100 mM (in DMSO) | 5 mM | 50 µL |
| Coenzyme A | 50 mM | 2.5 mM | 50 µL |
| ATP | 100 mM | 10 mM | 100 µL |
| Purified ACoS | 1 mg/mL | 0.05 mg/mL | 50 µL |
| Nuclease-free Water | - | - | 650 µL |
-
Incubate the reaction mixture at 30°C for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots (e.g., 10 µL) at different time points and analyzing by LC-MS.
-
Stop the reaction by adding 10 µL of 10% formic acid.
Purification of this compound by Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Pass 3 mL of methanol through the C18 cartridge, followed by 3 mL of SPE Equilibration Buffer. Do not allow the cartridge to dry.
-
Load the Sample: Load the reaction mixture onto the conditioned cartridge.
-
Wash the Cartridge: Wash the cartridge with 3 mL of SPE Wash Buffer to remove unbound substrates and salts.
-
Elute this compound: Elute the this compound with 2 mL of SPE Elution Buffer into a clean collection tube.
-
Dry and Reconstitute: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the purified this compound in a suitable buffer for your downstream application (e.g., 50 µL of 50% methanol in water).
Characterization by LC-MS/MS
Analyze the purified product using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phases: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Operate in positive ion mode.
-
Expected Mass: The theoretical exact mass of this compound ([M+H]+) is approximately 922.3 g/mol .
-
Fragmentation: A characteristic fragment ion corresponding to the CoA moiety is expected around m/z 428.
Data Presentation
Table 1: Reaction Components for Enzymatic Synthesis of this compound
| Component | Final Concentration |
| Tris-HCl (pH 7.5) | 50 mM |
| MgCl2 | 10 mM |
| DTT | 1 mM |
| Citronellic Acid | 5 mM |
| Coenzyme A | 2.5 mM |
| ATP | 10 mM |
| Acyl-CoA Synthetase | 0.05 mg/mL |
Table 2: Expected LC-MS/MS Parameters for this compound
| Parameter | Value |
| Parent Ion (m/z) | ~922.3 ([M+H]+) |
| Major Fragment Ion (m/z) | ~428 (CoA fragment) |
| Retention Time | Dependent on LC conditions |
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Simplified citronellol degradation pathway highlighting this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive enzyme | Verify enzyme activity with a known substrate. Ensure proper storage at -80°C. |
| Suboptimal reaction conditions | Optimize pH, temperature, and incubation time. Titrate enzyme concentration. | |
| Degraded substrates | Use fresh ATP and CoA solutions. | |
| Low recovery after SPE | Improper cartridge conditioning | Ensure the cartridge is properly conditioned and does not dry out before loading the sample. |
| Incorrect wash or elution buffer | Optimize the acetonitrile concentration in the wash and elution buffers. | |
| Multiple peaks in LC-MS | Incomplete reaction | Increase incubation time or enzyme concentration. |
| Product degradation | Keep samples on ice and analyze promptly. Consider adding antioxidants. |
Conclusion
The enzymatic synthesis of this compound offers a specific and efficient method for producing this important metabolite for in vitro research. The protocol described provides a comprehensive workflow from enzyme preparation to product characterization. This approach avoids the use of harsh chemicals and yields a product suitable for sensitive enzymatic assays, thereby facilitating studies in metabolic engineering, drug discovery, and fundamental biochemistry.
Application Note: Extraction and Quantification of Short-Chain Acyl-CoAs from Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid synthesis and degradation, the tricarboxylic acid (TCA) cycle, and the synthesis of secondary metabolites. In bacteria such as Pseudomonas aeruginosa, an opportunistic pathogen, the metabolism of short-chain fatty acids and their corresponding acyl-CoAs is integral to its virulence and survival. Accurate quantification of intracellular short-chain acyl-CoA pools is therefore essential for understanding the metabolic state of the bacterium and for the development of novel antimicrobial strategies targeting these pathways.
This application note provides a detailed protocol for the extraction of short-chain acyl-CoAs from Pseudomonas cultures, followed by their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is compiled from established protocols for acyl-CoA analysis in bacteria and other biological samples.
Key Metabolic Pathways Involving Short-Chain Acyl-CoAs in Pseudomonas
Pseudomonas aeruginosa can utilize fatty acids as a carbon source through the β-oxidation pathway. This process involves the activation of fatty acids to their corresponding acyl-CoAs, which are then sequentially broken down to produce acetyl-CoA. This acetyl-CoA can then enter the TCA cycle for energy production. Additionally, short-chain acyl-CoAs are precursors for the synthesis of various cellular components and signaling molecules. For instance, in P. aeruginosa, the initiation of fatty acid synthesis involves the condensation of acetyl-CoA with malonyl-ACP, catalyzed by the FabY class of β-ketoacyl acyl carrier protein synthases[1][2]. The fatty acid degradation pathway is also crucial for nutrient acquisition during infection[3].
Experimental Protocols
I. Extraction of Short-Chain Acyl-CoAs from Pseudomonas Culture
This protocol is adapted from methods described for bacterial and other biological samples[4][5][6]. It is crucial to perform all steps on ice with pre-chilled solutions and tubes to minimize the degradation of acyl-CoA thioesters[7].
Materials:
-
Pseudomonas culture
-
Ice-cold 67 mM monopotassium phosphate (B84403) buffer (pH 4.9)
-
Ice-cold isopropanol (B130326)
-
Ice-cold acetonitrile (B52724)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Zirconia beads (1 mm and 2 mm)
-
Pre-chilled grinder/bead beater
-
Centrifuge capable of 12,000 x g at 4°C
-
Lyophilizer
-
50% methanol
Procedure:
-
Cell Harvesting: Centrifuge 10 mL of Pseudomonas culture at 3,500 x g for 10 minutes at 4°C. Discard the supernatant and immediately freeze the bacterial pellet in liquid nitrogen. Store at -80°C until extraction.
-
Cell Lysis:
-
Place the frozen cell pellet on ice.
-
Add 1 mL of ice-cold 67 mM monopotassium phosphate buffer (pH 4.9), 100 μL of 1 mm zirconia beads, and two 2 mm zirconia beads.
-
Homogenize the sample using a pre-cooled grinder at -40°C. Perform two cycles of 60 seconds at 60 Hz with a 10-second pause in between.
-
Add 500 μL of pre-cooled isopropanol and grind for another cycle.
-
-
Protein Precipitation and Acyl-CoA Extraction:
-
Add 1 mL of pre-cooled acetonitrile and 60 μL of saturated ammonium sulfate solution to the homogenate.
-
Grind for one final cycle.
-
Incubate the tube on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant to a new tube.
-
Lyophilize the supernatant until completely dry.
-
Store the lyophilized powder at -80°C for subsequent analysis.
-
For LC-MS/MS analysis, resuspend the sample in 200 μL of 50% methanol.
-
Vortex for 1 minute and sonicate in a water bath for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
II. Quantification by LC-MS/MS
The analysis of acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[8][9].
Instrumentation:
-
HPLC system (e.g., UltiMate 3000 system)
-
High-resolution mass spectrometer (e.g., Q Exactive Orbitrap)
-
C18 or ZIC-pHILIC column
Chromatographic Conditions (Example using ZIC-pHILIC):
-
Column: SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm) with a 20 mm guard column[4].
-
Mobile Phase A: 5% acetonitrile, 95% 15 mM NH4HCO3, pH 8.5[4].
-
Mobile Phase B: Acetonitrile[4].
-
Flow Rate: 0.2 mL/min[4].
-
Gradient:
-
0–1 min: 90% B
-
1–13 min: 90%–30% B
-
13–16 min: 30% B
-
16–17 min: 30%–90% B
-
17–25 min: 90% B (re-equilibration)
-
-
Injection Volume: 1 µL[4].
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Two transitions are typically monitored for each acyl-CoA. One for quantification and one for confirmation[8].
-
Quantification: [M+H]+ → [M-507+H]+
-
Confirmation: [M+H]+ → 428 m/z
-
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following table shows example data for short-chain acyl-CoA levels measured in Pseudomonas putida KT2440, which can serve as a reference.
| Acyl-CoA Species | Intracellular Concentration (nmol/g dry cell weight) in P. putida[5] |
| Acetyl-CoA | ~150 |
| Malonyl-CoA | ~20 |
| Succinyl-CoA | 280 |
| β-hydroxybutyryl-CoA | ~10 |
| Butyryl/isobutyryl-CoA | ~5 |
| Crotonyl-CoA | 1 |
| Free Coenzyme A | 1,260 |
Conclusion
This application note provides a comprehensive protocol for the extraction and quantification of short-chain acyl-CoAs from Pseudomonas. The presented methodology, combining an optimized extraction procedure with sensitive LC-MS/MS analysis, will enable researchers to accurately profile the acyl-CoA pool in this important bacterium. This information is critical for advancing our understanding of Pseudomonas metabolism and for the development of novel therapeutics targeting these essential pathways.
References
- 1. Fatty acid biosynthesis in Pseudomonas aeruginosa is initiated by the FabY class of β-ketoacyl acyl carrier protein synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Biosynthesis in Pseudomonas aeruginosa Is Initiated by the FabY Class of β-Ketoacyl Acyl Carrier Protein Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Pseudomonas aeruginosa Fatty Acid Degradation Pathway: Identification of Additional Fatty Acyl-CoA Synthetase Homologues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.5. Extraction and analysis of acyl-CoAs by LC-MS [bio-protocol.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Recombinant Citronellyl-CoA Dehydrogenase from E. coli
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the expression and purification of recombinant citronellyl-CoA dehydrogenase from Escherichia coli. The methodology is based on established protein purification strategies for acyl-CoA dehydrogenases, ensuring a high yield of pure, active enzyme suitable for downstream applications such as enzymatic assays, structural studies, and inhibitor screening.
Introduction
This compound dehydrogenase is a key enzyme in the metabolic pathway of acyclic terpenes. Its ability to catalyze the dehydrogenation of this compound makes it a target of interest for various biotechnological and pharmaceutical applications. The expression of this enzyme in a recombinant host like E. coli allows for the production of large quantities of protein for detailed characterization. This protocol outlines a robust procedure for obtaining highly purified and active recombinant this compound dehydrogenase.
Data Presentation
A typical purification of recombinant this compound dehydrogenase from a 1-liter E. coli culture is summarized in the table below. The data presented are representative and may vary depending on the specific expression construct and experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | 1500 | 300 | 0.2 | 100 | 1 |
| Cleared Lysate | 1200 | 288 | 0.24 | 96 | 1.2 |
| Affinity Chromatography (IMAC) | 50 | 240 | 4.8 | 80 | 24 |
| Size Exclusion Chromatography | 15 | 180 | 12.0 | 60 | 60 |
One unit (U) of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of DCPIP per minute under standard assay conditions.
Experimental Protocols
Expression of Recombinant this compound Dehydrogenase in E. coli
This protocol describes the induction of protein expression in E. coli.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with the expression vector containing the this compound dehydrogenase gene.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic for plasmid selection (e.g., ampicillin (B1664943) or kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M).
Procedure:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain.
-
Incubate the culture overnight at 37°C with shaking (200 rpm).
-
The next day, use the overnight culture to inoculate 1 L of fresh LB medium containing the antibiotic (1:100 dilution).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further use.
Purification of Recombinant this compound Dehydrogenase
This protocol details the purification of the recombinant protein from the E. coli cell pellet. The following procedure assumes the protein has been engineered with a polyhistidine tag (His-tag) for affinity purification.
2.1 Cell Lysis
Materials:
-
Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824).
-
Sonicator.
-
Centrifuge.
Procedure:
-
Thaw the cell pellet on ice and resuspend it in 30 mL of ice-cold Lysis Buffer per liter of original culture.
-
Incubate on ice for 30 minutes to allow for lysozyme activity.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) to prevent overheating and protein denaturation. Repeat until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cleared lysate) containing the soluble recombinant protein.
2.2 Immobilized Metal Affinity Chromatography (IMAC)
Materials:
-
IMAC column (e.g., Ni-NTA or Co-Talon resin).
-
Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole.
Procedure:
-
Equilibrate the IMAC column with 5-10 column volumes (CV) of Lysis Buffer (without lysozyme and PMSF).
-
Load the cleared lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elute the His-tagged this compound dehydrogenase with 5-10 CV of Elution Buffer.
-
Collect fractions and analyze them for the presence of the target protein by SDS-PAGE.
-
Pool the fractions containing the purified protein.
2.3 Size Exclusion Chromatography (SEC)
Materials:
-
Size exclusion chromatography column (e.g., Superdex 200 or Sephacryl S-300).
-
SEC Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl.
Procedure:
-
Concentrate the pooled fractions from the IMAC step to a suitable volume (e.g., 1-2 mL) using a centrifugal filter device.
-
Equilibrate the SEC column with at least 2 CV of SEC Buffer.
-
Load the concentrated protein sample onto the equilibrated column.
-
Elute the protein with SEC Buffer at the recommended flow rate for the column.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified this compound dehydrogenase.
-
Pool the pure fractions and determine the protein concentration (e.g., by Bradford assay or measuring absorbance at 280 nm).
-
Store the purified protein at -80°C in the presence of a cryoprotectant (e.g., 10% glycerol).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the purification of recombinant this compound dehydrogenase.
In Vitro Activity Assay for Geranyl-CoA Carboxylase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro determination of geranyl-CoA carboxylase activity. This biotin-dependent enzyme plays a crucial role in the catabolism of acyclic terpenes, making it a potential target for drug development and a subject of interest in metabolic engineering.
Geranyl-CoA carboxylase (EC 6.4.1.5) catalyzes the ATP-dependent carboxylation of geranyl-CoA to form 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.[1] The enzyme utilizes bicarbonate as the source of CO2 and requires the cofactor biotin.[1] Understanding the kinetic properties and developing robust in vitro assays for this enzyme are essential for screening potential inhibitors and for fundamental biochemical characterization.
Data Presentation: Enzyme Kinetics
The following table summarizes the key kinetic parameters for geranyl-CoA carboxylase from different sources. This data is essential for designing experiments and for comparative analysis.
| Parameter | Zea mays (Maize) | Pseudomonas aeruginosa |
| Optimal pH | 8.3[2] | Not Reported |
| Km (geranyl-CoA) | 64 ± 5 µM[2] | 15.6 ± 2.1 µM |
| Km (ATP) | 8.4 ± 0.4 µM[2] | 46.3 ± 5.8 µM |
| Km (Bicarbonate) | 0.58 ± 0.04 mM[2] | Not Reported |
| Vmax | Not Reported | 1.2 ± 0.1 µmol/min/mg |
| Enzyme Source | Purified from leaves[2] | Recombinant enzyme |
Experimental Protocols
Several methods can be employed to measure geranyl-CoA carboxylase activity in vitro. The choice of method depends on the available equipment, throughput requirements, and the specific research question.
Coupled Spectrophotometric Assay (Recommended)
This is a continuous assay that measures the production of ADP, a product of the carboxylase reaction. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the geranyl-CoA carboxylase activity. This method is analogous to assays used for other acyl-CoA carboxylases.[3]
Materials:
-
Purified geranyl-CoA carboxylase
-
Geranyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO3)
-
Magnesium Chloride (MgCl2)
-
Potassium Chloride (KCl)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
HEPES or Tris-HCl buffer (pH 8.0-8.3)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Assay Buffer: Prepare a buffer solution (e.g., 100 mM HEPES, pH 8.0) containing MgCl2 (e.g., 5 mM) and KCl (e.g., 50 mM).
-
Prepare the Reaction Mixture: In a microcuvette, prepare the following reaction mixture (final concentrations can be optimized):
-
100 mM HEPES buffer, pH 8.0
-
5 mM MgCl2
-
50 mM KCl
-
2 mM ATP
-
50 mM NaHCO3
-
1 mM Phosphoenolpyruvate (PEP)
-
0.2 mM NADH
-
10 units/mL Pyruvate Kinase (PK)
-
15 units/mL Lactate Dehydrogenase (LDH)
-
(Variable) Geranyl-CoA (e.g., 0-200 µM for Km determination)
-
-
Enzyme Addition: Add a known amount of purified geranyl-CoA carboxylase to the reaction mixture. The final volume should be consistent for all assays (e.g., 200 µL).
-
Initiate the Reaction: The reaction can be initiated by the addition of geranyl-CoA or the enzyme.
-
Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculate Activity: The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.
ADP-Glo™ Luminescence Assay
This is a highly sensitive endpoint assay that measures the amount of ADP produced. It is particularly suitable for high-throughput screening of inhibitors. The ADP-Glo™ reagent depletes any remaining ATP, and then the Kinase Detection Reagent converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.
Materials:
-
Purified geranyl-CoA carboxylase
-
Geranyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO3)
-
Magnesium Chloride (MgCl2)
-
Assay Buffer (e.g., HEPES or Tris-HCl)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Set up the Carboxylase Reaction: In a 96-well or 384-well plate, set up the carboxylase reaction as described for the spectrophotometric assay, but without the coupling enzymes and NADH.
-
Incubate: Incubate the reaction at the desired temperature for a fixed period (e.g., 30-60 minutes).
-
Stop the Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the enzymatic reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to each well, which contains the enzymes and substrates necessary to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The amount of ADP produced is proportional to the luminescent signal. A standard curve with known ADP concentrations should be generated to quantify the results.
Mass Spectrometry (MS)-Based Assay
This is a direct and highly specific method that measures the formation of the carboxylated product. It is a powerful tool for detailed kinetic studies and for confirming the identity of the reaction product.
Materials:
-
Purified geranyl-CoA carboxylase
-
Geranyl-CoA
-
ATP
-
Sodium Bicarbonate (NaHCO3)
-
Magnesium Chloride (MgCl2)
-
Assay Buffer
-
Quenching solution (e.g., acetonitrile (B52724) with formic acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Set up the Carboxylase Reaction: Perform the enzymatic reaction in a similar manner to the other assays.
-
Stop the Reaction: At various time points, stop the reaction by adding a quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS Analysis: Inject the samples into an LC-MS system. Develop a chromatographic method to separate the substrate (geranyl-CoA) from the product (carboxylated geranyl-CoA).
-
Quantification: Use the mass spectrometer to detect and quantify the substrate and product based on their specific mass-to-charge ratios. The amount of product formed over time is used to determine the reaction rate.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro geranyl-CoA carboxylase activity assay.
Caption: The Acyclic Terpene Utilization (Atu) pathway in Pseudomonas aeruginosa.[4][5][6]
References
- 1. Geranoyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Geranoyl-CoA carboxylase: a novel biotin-containing enzyme in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The atu and liu Clusters Are Involved in the Catabolic Pathways for Acyclic Monoterpenes and Leucine in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Engineering of E. coli for Citronellyl-CoA Production
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide for the metabolic engineering of Escherichia coli to produce citronellyl-CoA. It outlines a proposed biosynthetic pathway, detailed experimental protocols, and data presentation to facilitate research and development in this area.
Introduction
This compound is a thioester derivative of citronellic acid, an acyclic monoterpenoid. As an activated form of citronellic acid, it holds potential as a precursor for the biosynthesis of novel pharmaceuticals, fragrances, and specialty chemicals. Metabolic engineering of microbial hosts like E. coli offers a sustainable and controllable platform for the production of such valuable biochemicals. This document details a proposed pathway and the necessary protocols to engineer E. coli for the de novo synthesis of this compound.
The proposed pathway is a multi-step enzymatic cascade starting from the central metabolite acetyl-CoA and leveraging the heterologous expression of enzymes from various organisms. While the complete pathway has not been fully reconstituted in E. coli, the individual steps are based on known biochemical reactions, providing a rational basis for this engineering effort.
Proposed Metabolic Pathway for this compound Production
The production of this compound in E. coli can be achieved by introducing a heterologous pathway that converts a common isoprenoid precursor, geranyl pyrophosphate (GPP), into the final product. GPP itself can be produced from acetyl-CoA through the native E. coli MEP pathway or a heterologously expressed mevalonate (B85504) (MVA) pathway. The proposed pathway from GPP to this compound consists of five key enzymatic steps.
Caption: Proposed metabolic pathway for this compound production in E. coli.
Data Presentation: Key Enzymes and Kinetic Properties
Successful implementation of the proposed pathway relies on the selection of efficient enzymes. The following tables summarize the candidate enzymes for each step and the known kinetic properties of a key downstream enzyme.
Table 1: Candidate Enzymes for the this compound Biosynthetic Pathway
| Step | Reaction | Enzyme Name | Abbreviation | Source Organism |
| 1 | GPP → Geraniol (B1671447) | Geraniol Synthase | GES | Ocimum basilicum |
| 2 | Geraniol → Geranial | Geraniol Dehydrogenase | GeDH | Castellaniella defragrans |
| 3 | Geranial → Citronellal | Old Yellow Enzyme 2 | OYE2 | Saccharomyces cerevisiae |
| 4 | Citronellal → Citronellic Acid | Aldehyde Dehydrogenase | AldH | Escherichia coli (endogenous) |
| 5 | Citronellic Acid → this compound | Acyl-CoA Synthetase | ACS (AtuH) | Pseudomonas citronellolis |
Table 2: Kinetic Properties of this compound Dehydrogenase (AtuD) from Pseudomonas aeruginosa
This enzyme is involved in the natural degradation of this compound and its kinetic parameters provide a reference for the characterization of the pathway.[1]
| Substrate | Vmax (mU mg-1) | Km (µM) |
| This compound | 850 | 1.6 |
| Octanoyl-CoA | Inactive | - |
Experimental Workflow
The overall workflow for developing and testing the engineered E. coli strain involves several stages, from the initial design and construction to the final analysis of the product.
Caption: General experimental workflow for producing this compound in E. coli.
Experimental Protocols
Protocol 1: Construction of an Engineered E. coli Strain
This protocol describes the assembly of the genes encoding the this compound pathway into expression plasmids and their introduction into an E. coli host.
1.1. Gene Synthesis and Codon Optimization:
-
Synthesize the genes for GES, GeDH, OYE2, and AtuH. Codon-optimize each gene for expression in E. coli.
-
Incorporate appropriate restriction sites at the 5' and 3' ends of each gene for subsequent cloning. Add a C-terminal His6-tag to each coding sequence for protein purification and detection.
1.2. Plasmid Vector Selection:
-
Choose two compatible expression vectors with different antibiotic resistance markers and origins of replication (e.g., pETDuet-1 and pCDFDuet-1). This allows for the co-expression of multiple genes.
1.3. Plasmid Construction:
-
Ligate the synthesized genes into the selected expression vectors. For example:
-
Plasmid 1 (pET-Cit1): Clone GES and GeDH.
-
Plasmid 2 (pCDF-Cit2): Clone OYE2 and AtuH.
-
-
Verify the integrity of the constructed plasmids by restriction digestion and Sanger sequencing.
1.4. Host Strain and Transformation:
-
Use an E. coli strain suitable for protein expression, such as BL21(DE3).
-
Co-transform the host strain with both pET-Cit1 and pCDF-Cit2 plasmids using standard heat shock or electroporation methods.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics (e.g., ampicillin (B1664943) and streptomycin) and incubate overnight at 37°C.
Protocol 2: Protein Expression and In Vitro Enzyme Assays
This protocol details the induction of protein expression and the subsequent assay of enzymatic activity to verify the function of each pathway component.
2.1. Protein Expression:
-
Inoculate a single colony of the engineered strain into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.
2.2. Cell Lysis and Protein Extraction:
-
Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 1 mM DTT).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate (15,000 x g, 30 min, 4°C) to pellet cell debris. The supernatant is the cell-free extract containing the soluble enzymes.
2.3. In Vitro Enzyme Assays:
-
GES Assay: Incubate the cell-free extract with GPP and monitor the formation of geraniol by GC-MS.
-
GeDH and OYE2 Assays: These are redox reactions. Monitor the change in absorbance of NADPH at 340 nm using a spectrophotometer with the respective substrates (geraniol for GeDH, geranial for OYE2).
-
ACS (AtuH) Assay: This assay can be coupled to the subsequent dehydrogenase step. Incubate the extract with citronellic acid, ATP, and Coenzyme A. Then, add purified AtuD and monitor the reduction of a suitable electron acceptor to confirm the formation of this compound.[1]
Protocol 3: Whole-Cell Bioconversion for this compound Production
This protocol outlines the procedure for using the engineered E. coli as a whole-cell biocatalyst for the production of this compound.
3.1. Cultivation and Induction:
-
Grow a 50 mL culture of the engineered E. coli strain as described in Protocol 2.1.
-
After induction with IPTG and incubation for 16-20 hours, harvest the cells by centrifugation.
3.2. Bioconversion Reaction:
-
Wash the cell pellet with a suitable buffer (e.g., M9 minimal medium without a carbon source).
-
Resuspend the cells in the reaction buffer to a final OD600 of 20.
-
If the MVA pathway is not co-expressed, supplement the reaction with a precursor such as geraniol (e.g., 1 g/L) to initiate the pathway.
-
Add a carbon source like glucose (e.g., 10 g/L) to provide energy and reducing equivalents for the enzymatic reactions.
-
Incubate the reaction mixture in a shaker at 30°C for 24-48 hours.
Protocol 4: Extraction and Analysis of this compound
This protocol describes the extraction of the product from the bioconversion mixture and its subsequent analysis.
4.1. Sample Preparation and Extraction:
-
Take a 1 mL sample from the bioconversion reaction.
-
Centrifuge to pellet the cells. The supernatant can be analyzed for extracellular product.
-
To analyze intracellular product, lyse the cell pellet using sonication or chemical methods.
-
Precipitate proteins from the lysate/supernatant using cold acetonitrile (B52724) or methanol.
-
Centrifuge to remove the precipitated protein and collect the supernatant.
4.2. LC-MS/MS Analysis:
-
Analyze the extracted sample using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate this compound from other metabolites.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Monitor for the specific mass-to-charge ratio (m/z) of this compound and its characteristic fragmentation pattern for identification and quantification.
-
Quantification: Use an authentic standard of this compound (if available) or a structurally related acyl-CoA to generate a standard curve for accurate quantification.
Conclusion and Future Directions
This document provides a foundational strategy for the metabolic engineering of E. coli for the production of this compound. The proposed pathway leverages known enzymes from terpene and fatty acid metabolism to create a novel biosynthetic route. Verification of each enzymatic step, followed by whole-cell bioconversion, will be crucial for success.
Future work should focus on:
-
Enzyme Screening and Engineering: Identifying more efficient enzymes for each step, particularly the acyl-CoA synthetase, which is predicted to be a key bottleneck.
-
Pathway Optimization: Balancing the expression levels of the pathway enzymes to avoid the accumulation of toxic intermediates and maximize the flux towards the final product.
-
Host Strain Engineering: Modifying the central metabolism of E. coli to enhance the supply of precursors like acetyl-CoA and NADPH.
-
Fermentation Process Development: Optimizing fermentation conditions (e.g., media composition, pH, temperature, and feeding strategies) to improve the final titer and productivity of this compound.
References
Application Note: Identification of Citronellyl-CoA using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coenzyme A (CoA) and its thioester derivatives are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the Krebs cycle.[1] Citronellyl-CoA is a key intermediate in the degradation pathway of acyclic terpenes like citronellol.[2][3] Accurate identification and quantification of such molecules are essential for understanding metabolic fluxes and dysregulation in various biological contexts. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers unparalleled sensitivity and selectivity for analyzing acyl-CoA species in complex biological matrices.[4][5] This document provides a detailed protocol for the identification of this compound using a UPLC-HRMS platform.
Physicochemical and Mass Spectrometric Properties
The accurate identification of this compound by mass spectrometry relies on its precise mass and characteristic fragmentation patterns. The key properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₃₁H₄₈N₇O₁₇P₃S | [2] |
| Average Molecular Weight | 915.738 Da | [2] |
| Monoisotopic Molecular Weight | 919.23535 Da | [2] |
| Expected Adducts (Positive Ion Mode) | ||
| [M+H]⁺ | 920.2431 Da | Calculated |
| [M+Na]⁺ | 942.2250 Da | Calculated |
| [M+2H]²⁺ | 460.6254 Da | Calculated |
| Characteristic MS/MS Fragments | ||
| Adenosine (B11128) 3',5'-diphosphate fragment | 428.0365 m/z | [6] |
| Neutral Loss of adenosine 3'-phosphate-5'-diphosphate | 506.9952 Da | [6][7] |
| Acylium ion [M - CoASH + H]⁺ | 155.1436 Da | Calculated |
Experimental Workflow
The overall workflow for the identification of this compound involves several key stages, from sample preparation to data analysis and confirmation.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P. aeruginosa Metabolome Database: citronellyll-CoA (PAMDB120178) [pseudomonas.umaryland.edu]
- 3. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for Monitoring AtuD Activity Using a Spectrophotometric Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for a continuous spectrophotometric assay to monitor the activity of AtuD, a citronellyl-CoA dehydrogenase. The assay is based on the reduction of the artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the AtuD-catalyzed oxidation of this compound. The decrease in absorbance at 300 nm, corresponding to the reduction of the ferricenium ion, allows for the kinetic measurement of AtuD activity. This method is robust, reproducible, and suitable for a variety of applications, including enzyme characterization, inhibitor screening, and drug discovery.
Introduction
AtuD is an acyl-CoA dehydrogenase with a specific activity towards this compound.[1] It is a key enzyme in the acyclic terpene utilization (Atu) pathway in organisms such as Pseudomonas aeruginosa.[1] Unlike many well-characterized acyl-CoA dehydrogenases involved in fatty acid metabolism, AtuD displays a unique substrate specificity for a terpenoid-CoA thioester.[1] The catalytic activity of AtuD involves the oxidation of this compound, which is dependent on a flavin adenine (B156593) dinucleotide (FAD) cofactor.[2]
Monitoring AtuD activity is crucial for understanding its catalytic mechanism, identifying potential inhibitors, and for the development of novel therapeutic agents targeting pathways involving this enzyme. This protocol describes a continuous spectrophotometric assay that provides a simple and reliable method for determining AtuD activity in vitro. The assay utilizes ferricenium hexafluorophosphate as an artificial electron acceptor, which circumvents the need for the natural electron acceptor, electron transfer flavoprotein (ETF).[3] The reduction of the ferricenium ion is monitored by the decrease in its absorbance at 300 nm, which is directly proportional to the rate of this compound oxidation by AtuD.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the enzymatic reaction catalyzed by AtuD and the workflow of the spectrophotometric assay.
Caption: AtuD enzymatic reaction and assay principle.
Caption: Experimental workflow for the AtuD spectrophotometric assay.
Materials and Methods
Reagents
-
HEPES buffer (pH 7.6)
-
This compound (≥95% purity)
-
Ferricenium hexafluorophosphate
-
Purified AtuD enzyme
-
Bovine Serum Albumin (BSA)
-
Ultrapure water
Equipment
-
UV-Vis spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
-
Micropipettes
-
pH meter
-
Analytical balance
Reagent Preparation
-
Assay Buffer: 100 mM HEPES, pH 7.6.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in ultrapure water. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The concentration should be verified spectrophotometrically.
-
Ferricenium Hexafluorophosphate Stock Solution: Prepare a 10 mM stock solution in the assay buffer. This solution is light-sensitive and should be stored in a dark container at 4°C and prepared fresh weekly.
-
AtuD Enzyme Solution: Dilute the purified AtuD enzyme in assay buffer containing 0.1 mg/mL BSA to the desired concentration for the assay. The optimal concentration should be determined empirically to yield a linear rate of absorbance change.
Experimental Protocol
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 300 nm and equilibrate the cuvette holder to the desired assay temperature (e.g., 25°C).
-
Reaction Mixture Preparation: In a 1 cm path length cuvette, prepare the reaction mixture by adding the following components in the order listed:
-
Assay Buffer (to a final volume of 1 mL)
-
Ferricenium hexafluorophosphate to a final concentration of 200 µM.
-
This compound to a final concentration that is at least 5-fold higher than the Km of AtuD for this substrate (the reported Km is 1.6 µM, so a concentration of 10-20 µM is recommended).
-
-
Equilibration and Blank Measurement: Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes at the assay temperature. Measure the background rate of absorbance change, if any, before adding the enzyme.
-
Initiation of the Reaction: Add a small volume of the diluted AtuD enzyme solution to the cuvette to initiate the reaction. The final enzyme concentration should be in the range that produces a linear decrease in absorbance over time.
-
Data Acquisition: Immediately after adding the enzyme, mix by gentle inversion and start monitoring the decrease in absorbance at 300 nm for a period of 3-5 minutes. Record the absorbance at regular intervals (e.g., every 10 seconds).
-
Data Analysis:
-
Plot the absorbance at 300 nm versus time.
-
Determine the initial linear rate of the reaction (ΔA/min) from the slope of the linear portion of the curve.
-
Calculate the rate of ferricenium reduction using the Beer-Lambert law: Rate (µmol/min) = (ΔA/min) / ε where ε is the molar extinction coefficient of ferricenium hexafluorophosphate at 300 nm. The extinction coefficient for the reduction of ferricenium to ferrocene is approximately 4.3 mM⁻¹cm⁻¹.
-
-
Enzyme Activity Calculation: Calculate the specific activity of AtuD using the following formula: Specific Activity (U/mg) = [Rate (µmol/min) / (volume of enzyme in mL * enzyme concentration in mg/mL)] / 2 Note: The rate is divided by 2 because the dehydrogenation of one molecule of this compound results in the reduction of two molecules of ferricenium hexafluorophosphate. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of ferricenium hexafluorophosphate per minute under the specified assay conditions.
Data Presentation
The following tables should be used to record and summarize the experimental data.
Table 1: Reaction Mixture Composition
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Assay Buffer (100 mM HEPES, pH 7.6) | - | to 1000 | 100 mM |
| Ferricenium Hexafluorophosphate | 10 mM | 20 | 200 µM |
| This compound | 1 mM | 10 | 10 µM |
| AtuD Enzyme | User-defined | User-defined | User-defined |
| Total Volume | 1000 |
Table 2: AtuD Activity Data Summary
| Sample ID | ΔA300/min | Rate (µmol/min) | Enzyme Amount (mg) | Specific Activity (U/mg) |
References
- 1. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common challenges in the analysis of acyl-CoA thioesters
Welcome to the technical support center for the analysis of acyl-CoA thioesters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues that arise during acyl-CoA analysis.
Q1: What are the primary reasons for low or no signal for my acyl-CoA of interest in LC-MS/MS analysis?
A1: Low signal intensity for acyl-CoA compounds is a frequent challenge and can stem from several factors:
-
Sample Degradation: Acyl-CoAs are chemically unstable and susceptible to hydrolysis, particularly in aqueous solutions that are alkaline or strongly acidic.[1][2][3] It is crucial to process samples quickly at low temperatures (on ice) and store them appropriately, such as at -80°C as a dry pellet.[3][4]
-
Inefficient Extraction: The choice of extraction method and solvents is critical for good recovery. Recoveries can vary significantly depending on the tissue or cell type and the chain length of the acyl-CoA.[5][6]
-
Ion Suppression: Co-eluting matrix components from complex biological samples can interfere with the ionization of the target acyl-CoA, leading to a reduced signal.[1][2] Proper sample cleanup, for instance, using solid-phase extraction (SPE), can help mitigate this effect.[2]
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions, or inadequate collision energy, can result in poor sensitivity.[2]
-
Chromatographic Issues: Poor peak shape, often due to column contamination or inappropriate column chemistry, can diminish the signal-to-noise ratio.[2][7] The use of ion-pairing agents or high-pH reversed-phase chromatography can improve peak shape for these anionic molecules.[3]
Q2: My acyl-CoA samples seem to be degrading. What are the best practices for sample handling and storage to ensure stability?
A2: Due to their inherent instability, meticulous handling of acyl-CoA samples is paramount.[8][9]
-
Temperature: All sample preparation steps should be performed on ice or at 4°C to minimize enzymatic and chemical degradation.[3][10]
-
pH: Acyl-CoAs are more stable in slightly acidic conditions. Extraction buffers are often acidic (e.g., containing formic acid or trichloroacetic acid) to help stabilize the thioester bond and quench enzymatic activity.[10][11]
-
Storage: For short-term storage, keep samples at 4°C in the autosampler. For long-term storage, it is best to store extracts as a dried pellet at -80°C.[4]
-
Reconstitution: When ready for analysis, reconstitute the dried extract in a suitable solvent immediately before injection. Common choices include methanol (B129727) or a buffered solution like 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), which have been shown to offer better stability than purely aqueous solutions.[1][8]
-
Materials: Studies have shown that using glass vials instead of plastic can decrease the loss of CoA signals and improve sample stability.[9][12]
Q3: I am observing poor chromatographic peak shape (e.g., tailing, broad peaks) for my acyl-CoAs. How can I improve this?
A3: The amphiphilic nature of acyl-CoAs makes their chromatographic separation challenging.[13]
-
Column Choice: Reversed-phase columns, such as C18, are most commonly used for acyl-CoA analysis.[3][14]
-
Mobile Phase pH: Operating at a high pH (e.g., pH 8-10.5) using a buffer like ammonium acetate or ammonium hydroxide (B78521) can improve peak shape by ensuring the phosphate (B84403) groups are deprotonated.[4][7]
-
Ion-Pairing Reagents: The use of ion-pairing agents in the mobile phase can improve retention and peak shape on reversed-phase columns, although they can be difficult to remove from the LC system.[7]
-
Column Contamination: Repeated injections of biological extracts can lead to a buildup of matrix components on the column, causing peak shape to deteriorate.[7] Regular column washing is recommended.
Q4: How do I choose an appropriate internal standard for accurate quantification?
A4: The use of a suitable internal standard (IS) is critical for correcting for variability in extraction efficiency and matrix effects.[10]
-
Stable Isotope-Labeled Standards: The gold standard is to use stable isotope-labeled (e.g., ¹³C, ¹⁵N) versions of the specific acyl-CoAs you are quantifying.[4][10] These have nearly identical chemical and physical properties to the endogenous analyte and co-elute, providing the most accurate correction.
-
Odd-Chain Acyl-CoAs: When stable isotope-labeled standards are not available, an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA, C17:0) is a common choice as it is typically absent or present at very low levels in biological samples.[1][15]
-
Timing of Addition: The internal standard should be added as early as possible in the sample preparation workflow to account for losses during all subsequent steps.[10][15]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues.
Guide 1: Low Signal or No Peak Detected
This guide provides a systematic workflow to identify the source of a low or absent signal for your target acyl-CoA.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Guide 2: Optimizing Mass Spectrometry Detection
For acyl-CoA analysis, specific MS/MS transitions are typically monitored. Understanding their fragmentation is key to setting up a sensitive assay.
Caption: Common fragmentation of acyl-CoAs in positive ESI mode.
In positive electrospray ionization (ESI) mode, acyl-CoAs consistently exhibit characteristic fragmentation patterns. The most abundant fragmentation results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which has a mass of 507 Da.[3][16][17] This allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species. Another common fragment ion is observed at m/z 428.[16][17] Monitoring these transitions in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and specificity.[1][16]
Data Presentation: Quantitative Information
Quantitative data is crucial for assessing the success of your analytical method. The following tables summarize key performance metrics from published protocols.
Table 1: Comparison of Acyl-CoA Extraction Recoveries
| Method/Tissue | Acyl-CoA Chain Length | Recovery Rate (%) | Reference |
| Acetonitrile/2-Propanol & SPE | Acetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, Arachidonyl | 83-90% (SPE step) | [6] |
| Acetonitrile/2-Propanol & SPE | (details not specified) | 93-104% (tissue extraction) | [6] |
| KH2PO4 buffer, 2-Propanol, Acetonitrile & SPE | Long-chain | 70-80% | [5] |
| Methanol-Chloroform & SPE | Long-chain | 60-140% (tissue dependent) | [6] |
Table 2: LC-MS/MS Method Sensitivity
| Acyl-CoA Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Cell Line | Reference |
| C10:0 CoA | 0.05 pmol | 0.16 pmol | HepG2 | [1] |
| C12:0 CoA | 0.03 pmol | 0.10 pmol | HepG2 | [1] |
| C14:0 CoA | 0.02 pmol | 0.06 pmol | HepG2 | [1] |
| C16:0 CoA | 0.02 pmol | 0.06 pmol | HepG2 | [1] |
| C18:0 CoA | 0.02 pmol | 0.08 pmol | HepG2 | [1] |
| C18:1 CoA | 0.03 pmol | 0.10 pmol | HepG2 | [1] |
| C18:2 CoA | 0.04 pmol | 0.12 pmol | HepG2 | [1] |
| C20:0 CoA | 0.04 pmol | 0.12 pmol | HepG2 | [1] |
| Note: LOD and LOQ values are for the amount in a single injection.[1] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from either adherent or suspension cell cultures for LC-MS analysis.[8]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (or other extraction solvent like acetonitrile/isopropanol)
-
Internal Standard solution
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting for each wash.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent (e.g., methanol) containing the internal standard to the cells.
-
For adherent cells: Use a cell scraper to scrape the cells directly in the cold extraction solvent.
-
For suspension cells: Resuspend the cell pellet in the cold extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
Store the dried pellet at -80°C or proceed to the next step.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[8]
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Cleanup
This protocol is a general guideline for cleaning up tissue or cell extracts to remove interfering substances prior to LC-MS/MS analysis.[5][15]
Materials:
-
Weak Anion Exchange (WAX) SPE columns
-
Methanol
-
Deionized Water
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide
-
Sample extract (from Protocol 1, before drying)
Procedure:
-
Column Conditioning: Condition the SPE column by passing 3 mL of methanol through it.
-
Column Equilibration: Equilibrate the column by passing 3 mL of deionized water through it.
-
Sample Loading: Load the supernatant from the sample extraction onto the column.
-
Washing:
-
Wash the column with 2.4 mL of 2% formic acid to remove contaminants.
-
Wash the column again with 2.4 mL of methanol.
-
-
Elution:
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide into a clean collection tube.
-
Perform a second elution with 2.4 mL of 5% ammonium hydroxide, combining it with the first eluate.
-
-
Drying and Reconstitution:
-
Dry the combined eluates under a stream of nitrogen at room temperature.
-
Reconstitute the sample in an appropriate volume of mobile phase or a suitable reconstitution solvent for LC-MS/MS injection.[15]
-
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. duke-nus.edu.sg [duke-nus.edu.sg]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Stability of Citronellyl-CoA during extraction and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Citronellyl-CoA. The information provided is based on established principles for handling acyl-CoA thioesters and aims to address common challenges encountered during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: How stable is the thioester bond in this compound?
A1: The thioester bond in acyl-CoA molecules, including this compound, is known to be less stable than a standard ester bond. It is particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by enzymatic activity. Thioesters are considered high-energy bonds, making them reactive intermediates in biochemical pathways.[1]
Q2: What are the primary causes of this compound degradation during experimental procedures?
A2: The primary causes of this compound degradation include:
-
Enzymatic Degradation: Endogenous acyl-CoA hydrolases (thioesterases) present in biological samples can rapidly hydrolyze the thioester bond.[2][3]
-
Chemical Hydrolysis: Exposure to non-neutral pH (both acidic and especially alkaline conditions) can lead to chemical hydrolysis of the thioester bond.[4][5]
-
Improper Storage: Elevated temperatures and repeated freeze-thaw cycles can compromise the integrity of the molecule.
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A3: For optimal stability, this compound should be stored under the following conditions:
-
Short-Term Storage (hours to days): Store aqueous solutions on ice (0-4°C) at a slightly acidic pH (around 6.0-7.0). However, be aware that some degradation can still occur. For reconstituted samples in an autosampler, analysis should be performed as soon as possible.
-
Long-Term Storage (weeks to months): For long-term storage, it is recommended to store this compound as a lyophilized powder or in a suitable organic solvent at -80°C. If in an aqueous buffer, it should be aliquoted to avoid multiple freeze-thaw cycles and flash-frozen in liquid nitrogen before storage at -80°C.
Q4: How many freeze-thaw cycles can a this compound sample withstand?
A4: While specific data for this compound is not available, it is a general best practice to minimize freeze-thaw cycles for all acyl-CoA thioesters. Each cycle can introduce instability and lead to degradation. It is highly recommended to aliquot samples into single-use volumes before freezing.
Troubleshooting Guides
Issue 1: Low or no detection of this compound in extracted samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | Ensure immediate inactivation of enzymes upon sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen or by immediate homogenization in an extraction buffer containing a strong acid (e.g., perchloric acid, trichloroacetic acid) to precipitate proteins and inactivate enzymes. |
| Chemical Degradation | Maintain a neutral or slightly acidic pH throughout the extraction process. Avoid exposure to strong acids or bases for prolonged periods. |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent is used and that the pH of the loading and wash buffers are appropriate to retain this compound. |
| Sample Loss During Evaporation | If a solvent evaporation step is used, ensure it is not carried out for an extended period or at high temperatures. Reconstitute the dried extract in a solvent that ensures complete dissolution. |
Issue 2: High variability in quantitative results between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Enzyme Inactivation | Standardize the time between sample collection and enzyme inactivation for all samples. Ensure uniform and rapid homogenization. |
| Variable Extraction Efficiency | Ensure consistent execution of the SPE protocol for all samples. Use an internal standard to normalize for extraction efficiency. |
| Degradation During Sample Processing | Keep samples on ice at all times. Process samples in a timely manner to minimize the time they are at temperatures where degradation can occur. |
| Instability in Autosampler | If using an autosampler for an extended period, ensure it is cooled. Test the stability of this compound in the autosampler solvent over the time course of the analysis. |
Issue 3: Observation of unexpected peaks in HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The primary degradation product is likely citronellic acid and free Coenzyme A due to hydrolysis of the thioester bond. Analyze standards of these compounds to confirm their retention times. |
| Oxidation | If the sample is exposed to air for extended periods, oxidation of the molecule may occur. Consider preparing samples under an inert atmosphere (e.g., nitrogen or argon). |
| Matrix Effects in LC-MS | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound. Optimize the chromatographic separation to resolve this compound from interfering matrix components. |
Data on Acyl-CoA Stability
Table 1: Stability of Various Acyl-CoA Species in Solution
| Acyl-CoA Species | Storage Condition | Solvent/Buffer | Duration | Degradation |
| Various endogenous acyl-CoAs | 4°C | Ammonium (B1175870) acetate (B1210297) buffer (pH 6.8) | 24 hours | Some species (e.g., hexanoyl-CoA, C14:1-CoA) degraded by >90%, while others (e.g., acetyl-CoA, C18:1-CoA) degraded by <30%. |
| Various acyl-CoAs | Autosampler (temperature not specified) | 50% methanol (B129727)/50% 50 mM ammonium acetate (pH 7) | 24 hours | Significant degradation observed for most species. |
| Various acyl-CoAs | Autosampler (temperature not specified) | 50% methanol/50% 50 mM ammonium acetate (pH 3.5) | 24 hours | Improved stability compared to pH 7. |
Experimental Protocols
Protocol 1: General Procedure for Extraction of Acyl-CoAs from Biological Tissue
This protocol is a general guideline and should be optimized for your specific sample type and experimental goals.
-
Sample Collection and Homogenization:
-
Excise the tissue of interest and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Weigh the frozen tissue and add it to a pre-chilled tube containing 10 volumes of an ice-cold extraction solution (e.g., 10% trichloroacetic acid or 6% perchloric acid).
-
Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is obtained.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acid-soluble metabolites, including acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Cleanup and Concentration:
-
Condition a C18 SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Adjust the pH of the supernatant to a neutral or slightly acidic pH (e.g., 6.0-7.0) before loading onto the SPE cartridge.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 60-80% methanol or acetonitrile).
-
-
Sample Preparation for Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).
-
Protocol 2: Stability-Indicating HPLC Method Validation (General Approach)
To assess the stability of this compound under your specific experimental conditions, a stability-indicating HPLC method should be validated.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in a weak acid (e.g., 0.1 M HCl) at a controlled temperature.
-
Base Hydrolysis: Incubate a solution of this compound in a weak base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide.
-
Thermal Degradation: Incubate a solution of this compound at an elevated temperature.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
-
HPLC Analysis:
-
Analyze the stressed samples by HPLC. The method should be able to resolve the intact this compound peak from any degradation products that are formed.
-
-
Method Validation:
-
Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AtuD Enzyme Expression and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the expression and purification of active AtuD enzyme.
Frequently Asked Questions (FAQs)
Q1: What are the most common host strains for expressing AtuD enzyme?
A1: Escherichia coli (E. coli) is a widely used host for recombinant protein expression due to its rapid growth, cost-effectiveness, and well-understood genetics.[1][2] Commonly used strains include BL21(DE3) and its derivatives, which are suitable for high-level protein expression under the control of a T7 promoter.[3][4] For potentially toxic proteins, strains with tighter expression control, such as those containing pLysS or pLysE plasmids, are recommended to reduce basal expression levels.[4]
Q2: How can I improve the solubility of my expressed AtuD enzyme?
A2: Improving protein solubility is a common challenge. Strategies include lowering the induction temperature (e.g., 15-25°C), reducing the concentration of the inducer (e.g., IPTG), and using a different expression host or a solubility-enhancing fusion tag.[4][5] Co-expression with molecular chaperones can also aid in proper protein folding.
Q3: My AtuD enzyme is inactive after purification. What are the possible causes?
A3: Loss of enzyme activity post-purification can stem from several factors, including improper folding, absence of essential cofactors, or denaturation during the purification process.[6] It is crucial to maintain a stable environment by controlling pH and temperature and to consider the addition of stabilizing agents like glycerol (B35011) or specific cofactors to the buffers.[7]
Q4: What is a typical yield for a recombinant enzyme like AtuD?
A4: Recombinant protein yields can vary significantly depending on the protein itself and the expression system used. In E. coli, yields can range from micrograms to tens of grams per liter of culture.[8] Optimization of expression and purification protocols is key to maximizing the yield of active enzyme.
Q5: Which purification method is most suitable for the AtuD enzyme?
A5: Immobilized Metal Affinity Chromatography (IMAC) is a popular and effective method for purifying recombinant proteins engineered with a histidine-tag (His-tag).[9] This technique offers high selectivity and can often achieve high purity in a single step. Following IMAC, further purification steps like size-exclusion or ion-exchange chromatography can be employed to achieve higher purity.[9]
Troubleshooting Guides
Low or No Expression of AtuD Enzyme
| Symptom | Possible Cause | Recommended Solution |
| No visible band of the correct size on SDS-PAGE. | Codon Bias: The AtuD gene may contain codons that are rare in E. coli. | Synthesize a codon-optimized gene for E. coli expression. Use host strains that supply tRNAs for rare codons (e.g., Rosetta strains).[10] |
| Protein Toxicity: The AtuD enzyme may be toxic to the host cells. | Use a host strain with tight control over basal expression (e.g., BL21(DE3)pLysS).[4] Lower the induction temperature and inducer concentration.[5] | |
| Plasmid Instability: The expression plasmid may be unstable or lost during cell division. | Use freshly transformed cells for each expression experiment. Ensure appropriate antibiotic concentration is maintained. | |
| Faint band of AtuD on SDS-PAGE. | Suboptimal Induction Conditions: Induction time, temperature, or inducer concentration may not be optimal. | Perform a time-course experiment to determine the optimal induction time. Test a range of IPTG concentrations (e.g., 0.1 mM to 1 mM) and induction temperatures (e.g., 18°C, 25°C, 37°C).[11] |
| Inefficient Transcription/Translation: mRNA secondary structure could hinder ribosome binding. | Re-design the 5' end of the gene to minimize mRNA secondary structure. |
AtuD Enzyme is Insoluble (Inclusion Bodies)
| Symptom | Possible Cause | Recommended Solution |
| Strong band of AtuD in the pellet after cell lysis, but not in the soluble fraction. | High Expression Rate: Rapid protein synthesis can overwhelm the cell's folding machinery. | Lower the induction temperature (15-25°C) and reduce the inducer concentration.[5] |
| Improper Disulfide Bond Formation: If AtuD has disulfide bonds, the reducing environment of the E. coli cytoplasm prevents their formation. | Express the protein in a host strain with an oxidizing cytoplasm (e.g., SHuffle strains) or target the protein to the periplasm.[4] | |
| Lack of Chaperones: Insufficient levels of chaperones to assist in proper folding. | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ). | |
| Hydrophobic Nature of AtuD: The enzyme itself may be prone to aggregation. | Add a solubility-enhancing fusion tag (e.g., Maltose Binding Protein - MBP).[4] |
Low Yield or Purity After Purification
| Symptom | Possible Cause | Recommended Solution |
| Low recovery of AtuD after affinity chromatography. | Inaccessible His-tag: The His-tag may be buried within the folded protein. | Add the His-tag to the other terminus of the protein. Perform purification under denaturing conditions and refold the protein on the column. |
| Suboptimal Binding/Elution Conditions: Incorrect pH or imidazole (B134444) concentrations in buffers. | Optimize the imidazole concentration in the wash and elution buffers. A step gradient of imidazole can improve purity. | |
| Multiple bands on SDS-PAGE after purification. | Proteolytic Degradation: AtuD may be degraded by host cell proteases. | Add protease inhibitors to the lysis buffer.[9] Use protease-deficient host strains. Perform all purification steps at 4°C. |
| Co-purification of Contaminants: Host proteins may bind non-specifically to the affinity resin. | Increase the imidazole concentration in the lysis and wash buffers (10-20 mM). Add a non-ionic detergent (e.g., Tween-20) or increase the salt concentration in the wash buffer. |
Purified AtuD Enzyme is Inactive
| Symptom | Possible Cause | Recommended Solution |
| Purified AtuD shows no or low activity in the functional assay. | Misfolded Protein: The enzyme is not in its native, active conformation. | Optimize expression conditions for soluble protein (lower temperature, etc.). Attempt in-vitro refolding protocols. |
| Missing Cofactor: The enzyme requires a specific metal ion or small molecule for activity that was lost during purification. | Determine if AtuD requires a cofactor and supplement all purification buffers and the final storage buffer with it.[7] | |
| Unsuitable Buffer Conditions: The pH, salt concentration, or additives in the final buffer are not optimal for enzyme activity. | Perform a buffer screen to find the optimal conditions for AtuD activity and stability.[7] | |
| Oxidation/Degradation: The enzyme is unstable and loses activity over time. | Add stabilizing agents such as glycerol (10-50%), DTT or β-mercaptoethanol (if sensitive to oxidation), and EDTA (if sensitive to metalloproteases). Store at -80°C in small aliquots.[12] |
Experimental Protocols & Data
AtuD Expression Optimization Parameters
The following table provides a starting point for optimizing the expression of AtuD in E. coli.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Host Strain | BL21(DE3) | BL21(DE3)pLysS | Rosetta(DE3) | SHuffle T7 Express |
| Induction Temp. | 37°C | 30°C | 25°C | 18°C |
| Induction Time | 3-4 hours | 5-6 hours | 8-10 hours | 12-16 hours (overnight) |
| IPTG Conc. | 1.0 mM | 0.5 mM | 0.2 mM | 0.1 mM |
Protocol 1: Expression of His-tagged AtuD in E. coli
-
Transform the AtuD expression plasmid into a suitable E. coli expression host strain.
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Incubate the culture overnight (12-16 hours) at 18°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged AtuD using IMAC
Buffer Preparation:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF (add fresh).
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol.
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 50% glycerol.
Purification Steps:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 CV of Wash Buffer.
-
Elute the AtuD enzyme with 5 CV of Elution Buffer, collecting fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing pure AtuD.
-
Pool the pure fractions and dialyze against Storage Buffer.
-
Determine the protein concentration, assess activity, and store at -80°C.
Typical Purification Table for AtuD
The following table illustrates a hypothetical purification scheme for the AtuD enzyme. The specific activity is a measure of enzyme purity.[13]
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 10,000 | 20 | 100 | 1 |
| Ni-NTA Eluate | 15 | 8,500 | 567 | 85 | 28.4 |
| Size Exclusion | 10 | 7,000 | 700 | 70 | 35 |
Note: An enzyme "Unit" is often defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions.[14]
Protocol 3: AtuD Enzyme Activity Assay
The specific assay for AtuD will depend on its function. Below is a general spectrophotometric assay protocol that can be adapted. This type of assay monitors the change in absorbance of a substrate or product over time.[15][16]
-
Prepare a reaction mixture containing an appropriate buffer, the substrate for AtuD, and any required cofactors.
-
Pre-incubate the reaction mixture at the optimal temperature for AtuD activity.
-
Initiate the reaction by adding a small amount of purified AtuD enzyme.
-
Immediately measure the change in absorbance at a specific wavelength using a spectrophotometer.
-
Record the absorbance at regular time intervals for a set period.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Enzyme activity is proportional to this rate.
Visualizations
Caption: Workflow for AtuD expression and purification.
Caption: Troubleshooting logic for inactive AtuD enzyme.
References
- 1. ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant expression of insoluble enzymes in Escherichia coli: a systematic review of experimental design and its manufacturing implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 7. What are the factors affecting enzyme activity? | AAT Bioquest [aatbio.com]
- 8. Protein Expression Services - ATUM [atum.bio]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. goldbio.com [goldbio.com]
- 11. ejbiotechnology.info [ejbiotechnology.info]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Enzyme assay - Wikipedia [en.wikipedia.org]
- 14. resources.biomol.com [resources.biomol.com]
- 15. assaygenie.com [assaygenie.com]
- 16. youtube.com [youtube.com]
Overcoming substrate inhibition in geranyl-CoA carboxylase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with geranyl-CoA carboxylase (GCC) assays. The focus is on identifying and overcoming substrate inhibition, a common challenge in enzyme kinetics.
Troubleshooting Guide: Overcoming Substrate Inhibition and Other Common Issues
Substrate inhibition occurs when enzyme activity decreases at high substrate concentrations. This can lead to inaccurate kinetic measurements and misinterpretation of results. The following table outlines potential problems, their causes, and solutions for geranyl-CoA carboxylase assays.
| Problem | Potential Cause | Recommended Solution |
| Decreased enzyme activity at high geranoyl-CoA concentrations. | Substrate Inhibition: Geranoyl-CoA, ATP, or biotin (B1667282) may be causing substrate inhibition at high concentrations. For biotin carboxylases, ATP has been shown to be a substrate inhibitor. | 1. Optimize Substrate Concentration: Perform a substrate titration experiment to determine the optimal concentration of geranoyl-CoA, ATP, and biotin. Plot activity versus substrate concentration to identify the concentration at which maximal activity is achieved before inhibition occurs. 2. Modify Assay Conditions: Adjusting pH or ionic strength can sometimes alter substrate binding and alleviate inhibition. 3. Use an Alternative Substrate: If applicable to your research question, consider using a substrate analog that may have a lower affinity for the inhibitory site. |
| Low or no enzyme activity. | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Missing Cofactors: Biotin is an essential cofactor for GCC.[1] Incorrect Buffer Conditions: pH and buffer composition can significantly impact enzyme activity. | 1. Verify Enzyme Activity: Use a positive control with a known active enzyme lot. 2. Ensure Cofactor Presence: Supplement the assay buffer with biotin. 3. Optimize Buffer: The optimal pH for GCC is typically around 8.0-8.5. Ensure your buffer is within this range and does not contain interfering substances. |
| High background signal. | Non-enzymatic reaction: One or more of the assay components may be reacting non-enzymatically to produce a signal. Contaminated Reagents: Reagents may be contaminated with products of the reaction (e.g., ADP in an ATP-based assay). | 1. Run "No Enzyme" Control: Perform a control reaction without the enzyme to measure the rate of the non-enzymatic reaction. Subtract this rate from your experimental data. 2. Use High-Purity Reagents: Ensure all reagents, especially ATP and geranoyl-CoA, are of high purity. |
| Inconsistent or variable results. | Pipetting Errors: Inaccurate pipetting can lead to significant variability. Temperature Fluctuations: Enzyme activity is sensitive to temperature changes. Substrate Instability: Geranoyl-CoA may be unstable in certain buffers or over time. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Maintain Constant Temperature: Use a temperature-controlled plate reader or water bath. 3. Prepare Substrate Fresh: Prepare geranoyl-CoA solutions fresh for each experiment. |
Quantitative Data Summary
The following table summarizes known kinetic parameters for geranyl-CoA carboxylase from different sources. Note that kinetic parameters can vary depending on the specific assay conditions.
| Organism | Substrate | Km / K0.5 | Vmax | Reference |
| Pseudomonas aeruginosa | Geranoyl-CoA | 8.8 µM (K0.5) | 492 nmol/min/mg | [2] |
| Pseudomonas aeruginosa | ATP | 10 µM (Km) | 423 nmol/min/mg | [2] |
| Pseudomonas aeruginosa | HCO3- | 1.2 µM (K0.5) | 210 nmol/min/mg | [2] |
| Zea mays (Maize) | Geranoyl-CoA | 64 µM | Not Reported | |
| Escherichia coli (Biotin Carboxylase subunit) | ATP | ~27 mM (Ki for substrate inhibition) | Not Applicable | [3] |
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of geranyl-CoA carboxylase assays?
A1: Substrate inhibition is a phenomenon where the rate of the enzymatic reaction catalyzed by geranyl-CoA carboxylase decreases at very high concentrations of its substrates (geranoyl-CoA, ATP, or bicarbonate). Instead of the reaction rate reaching a plateau (Vmax) as predicted by Michaelis-Menten kinetics, the rate starts to decline. This can occur if a substrate molecule binds to a second, non-catalytic site on the enzyme, forming an unproductive complex.[3]
Q2: How can I determine if my geranyl-CoA carboxylase is experiencing substrate inhibition?
A2: The most direct method is to perform a substrate titration experiment. Measure the initial reaction velocity at a wide range of geranoyl-CoA concentrations, keeping the concentrations of ATP and bicarbonate constant and saturating. If you observe that the reaction velocity increases with substrate concentration up to a certain point and then begins to decrease as the substrate concentration is further increased, this is indicative of substrate inhibition.
Q3: What are the typical substrates and cofactors for a geranyl-CoA carboxylase assay?
A3: The substrates for the geranyl-CoA carboxylase reaction are geranoyl-CoA, adenosine (B11128) triphosphate (ATP), and bicarbonate (HCO₃⁻).[1] The essential cofactor for this enzyme is biotin.[1]
Q4: What detection methods can be used for geranyl-CoA carboxylase assays?
A4: Common methods include:
-
Coupled Spectrophotometric Assay: The production of ADP can be coupled to the oxidation of NADH through the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions, which can be monitored by the decrease in absorbance at 340 nm.[4][5]
-
Luminescence-Based ADP Detection: Assays like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to enzyme activity.[6][7][8] This method is often more sensitive than absorbance-based assays.
-
Radiochemical Assays: These assays use a radiolabeled substrate (e.g., [¹⁴C]bicarbonate) and measure the incorporation of the radiolabel into the product.
Q5: My geranoyl-CoA solution is cloudy. What should I do?
A5: Long-chain acyl-CoA esters like geranoyl-CoA can form micelles at high concentrations, which can affect enzyme kinetics. It is recommended to prepare fresh solutions and ensure they are fully dissolved. The use of a small amount of a non-ionic detergent or ensuring the buffer has sufficient ionic strength might help in solubilization, but this should be tested for its effect on enzyme activity.
Experimental Protocols
Coupled Spectrophotometric Assay for Geranyl-CoA Carboxylase Activity
This protocol measures GCC activity by coupling the production of ADP to the oxidation of NADH.
Materials:
-
Purified Geranyl-CoA Carboxylase
-
Geranoyl-CoA
-
ATP
-
Potassium Bicarbonate (KHCO₃)
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Assay Cocktail: In the assay buffer, prepare a cocktail containing final concentrations of:
-
5 mM MgCl₂
-
50 mM KHCO₃
-
2 mM ATP
-
0.5 mM PEP
-
0.2 mM NADH
-
10 units/mL PK
-
10 units/mL LDH
-
-
Substrate Titration: Prepare a serial dilution of geranoyl-CoA in the assay buffer.
-
Reaction Setup: In each well of the microplate, add:
-
90 µL of the assay cocktail.
-
5 µL of the geranoyl-CoA dilution (or buffer for the "no substrate" control).
-
-
Initiate the Reaction: Add 5 µL of purified geranyl-CoA carboxylase to each well to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the velocity against the geranoyl-CoA concentration to determine the kinetic parameters and identify potential substrate inhibition.
ADP-Glo™ Luminescence Assay for Geranyl-CoA Carboxylase Activity
This protocol is based on the commercially available ADP-Glo™ assay from Promega.[8][9]
Materials:
-
Purified Geranyl-CoA Carboxylase
-
Geranoyl-CoA
-
ATP
-
Potassium Bicarbonate (KHCO₃)
-
Magnesium Chloride (MgCl₂)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In each well of the white microplate, add the following in a total volume of 25 µL:
-
Assay Buffer
-
MgCl₂ (final concentration 5 mM)
-
KHCO₃ (final concentration 50 mM)
-
ATP (at desired final concentration)
-
Geranoyl-CoA (at desired final concentration)
-
Purified Geranyl-CoA Carboxylase
-
-
Enzymatic Reaction: Incubate the plate at the desired temperature (e.g., 37°C) for a set amount of time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced, and therefore to the GCC activity.
Visualizations
References
- 1. Geranoyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Structure and substrate selectivity of the 750-kDa α6β6 holoenzyme of geranyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 5. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Max Assay [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving LC-MS/MS Sensitivity for Citronellyl-CoA Detection
Welcome to the technical support center for the LC-MS/MS analysis of Citronellyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to enhance the sensitivity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal LC-MS/MS parameters for detecting this compound?
A1: While optimal parameters should be empirically determined on your specific instrument, you can use the following as a starting point. This compound, like other acyl-CoAs, is best detected in positive ion mode using electrospray ionization (ESI). The most common fragmentation pattern for acyl-CoAs is a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507.1 Da).
Q2: My this compound signal is very low. What are the most common causes and solutions?
A2: Low signal intensity for this compound can stem from several factors:
-
Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions. Always process samples quickly on ice and store them at -80°C. For reconstitution, use a slightly acidic buffer (e.g., pH 4-6) to improve stability.
-
Poor Extraction Efficiency: this compound is relatively hydrophobic. Ensure your extraction solvent is appropriate. Protein precipitation with cold acetonitrile (B52724) or a methanol (B129727)/chloroform mixture is often effective.
-
Ion Suppression: Co-eluting compounds from a complex matrix can compete for ionization, reducing the signal of your analyte. Improve chromatographic separation to isolate this compound from interfering matrix components. Consider a sample cleanup step like solid-phase extraction (SPE), but be aware that short-chain acyl-CoAs can have poor recovery with some SPE methods.
-
Suboptimal MS Parameters: Ensure your MRM transitions, collision energy, and other source parameters are optimized for this compound.
Q3: I'm observing significant peak tailing for my this compound peak. How can I improve the peak shape?
A3: Peak tailing is a common issue, particularly with silica-based C18 columns. It is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the stationary phase. To mitigate this:
-
Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid, to both your aqueous and organic mobile phases. This can help to suppress the ionization of silanol groups.
-
Use a Buffer: Incorporating a buffer like ammonium (B1175870) formate (B1220265) (10 mM) in your mobile phases can help maintain a consistent pH and mask silanol interactions.
-
Consider a Different Column: If peak tailing persists, consider using a column with a different stationary phase (e.g., a phenyl-hexyl column) or one that is specifically designed for better peak shape with basic compounds, even though this compound is not basic, the underlying principles of reducing secondary interactions apply.
Q4: Should I use an internal standard for this compound quantification?
A4: Yes, using a suitable internal standard is highly recommended to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, a structurally similar acyl-CoA that is not endogenously present in your sample, such as a medium-chain odd-carbon acyl-CoA (e.g., C15:0-CoA or C17:0-CoA), can be a good alternative.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Sample Degradation: this compound is unstable. | - Process samples on ice and store at -80°C. - Reconstitute in a slightly acidic buffer. |
| 2. Incorrect MRM Transitions: Wrong precursor or product ions selected. | - Verify the calculated m/z for the precursor and product ions. - Perform a product ion scan of a this compound standard to confirm fragmentation. | |
| 3. Poor Ionization: Suboptimal source conditions. | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard. | |
| Poor Peak Shape (Tailing) | 1. Secondary Silanol Interactions: Analyte interacting with the column stationary phase. | - Add 0.1% formic acid to the mobile phase. - Use a buffered mobile phase (e.g., 10 mM ammonium formate). |
| 2. Column Overload: Injecting too much analyte. | - Dilute the sample or reduce the injection volume. | |
| Poor Peak Shape (Fronting) | 1. Injection Solvent Incompatibility: Sample dissolved in a much stronger solvent than the initial mobile phase. | - Ensure the injection solvent is as weak as or weaker than the starting mobile phase. |
| 2. Column Void or Damage: A void has formed at the head of the column. | - Reverse flush the column (if permissible by the manufacturer). - Replace the column if the problem persists. | |
| Inconsistent Retention Time | 1. Mobile Phase Inconsistency: Improperly prepared or degrading mobile phase. | - Prepare fresh mobile phases daily. - Ensure thorough mixing of mobile phase components. |
| 2. Column Equilibration: Insufficient time for the column to equilibrate between injections. | - Increase the column equilibration time in your gradient program. | |
| 3. Pump Malfunction: Inconsistent solvent delivery. | - Check the pump for leaks and ensure it is properly primed. | |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup in the system. | - Use high-purity LC-MS grade solvents. - Flush the LC system thoroughly. |
| 2. Matrix Effects: Co-eluting compounds from the sample matrix. | - Improve chromatographic separation. - Incorporate a sample cleanup step (e.g., SPE). |
Experimental Protocols
Protocol 1: Sample Preparation - Protein Precipitation
This protocol is suitable for the extraction of this compound from cell cultures or tissue homogenates.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method Parameters
These are starting parameters and should be optimized for your specific instrumentation and column.
| Parameter | Value |
| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 500°C |
| MRM Transition 1 (Quantitative) | To be determined based on this compound's MW |
| MRM Transition 2 (Qualitative) | To be determined based on this compound's MW |
| Collision Energy | To be optimized (start around 20-40 eV) |
Note on MRM Transitions for this compound:
-
Molecular Weight of Citronellol (C10H20O): 156.27 g/mol
-
Molecular Weight of Coenzyme A (C21H36N7O16P3S): 767.53 g/mol
-
Formation of this compound (Thioester Linkage): Involves the loss of a water molecule (H2O, 18.02 g/mol ).
-
Calculated Molecular Weight of this compound: (156.27 + 767.53) - 18.02 = 905.78 g/mol
-
Precursor Ion ([M+H]+): 906.79 m/z
-
Primary Product Ion (Neutral Loss of 507.1 Da): 906.79 - 507.1 = 399.69 m/z
-
Secondary Product Ion (Adenosine Moiety): A common fragment around 428 m/z can also be monitored.
Therefore, the recommended MRM transitions to start with are:
-
Quantitative: 906.8 -> 399.7
-
Qualitative: 906.8 -> 428.1
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
Technical Support Center: Enhancing Citronellyl-CoA Production in Recombinant E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Citronellyl-CoA in recombinant Escherichia coli. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the general strategy for producing this compound in E. coli?
A1: Since E. coli does not naturally produce this compound, a heterologous biosynthetic pathway must be introduced. This typically involves two key stages:
-
Upstream Pathway Engineering: Enhancing the supply of the precursor, geranyl pyrophosphate (GPP), is crucial. This is often achieved by introducing the mevalonate (B85504) (MVA) pathway from Saccharomyces cerevisiae, which has been shown to be effective for producing various terpenoids in E. coli.[1][2] The native E. coli methylerythritol 4-phosphate (MEP) pathway can also be engineered, but the MVA pathway is often preferred for higher production titers.
-
Downstream Pathway Construction: A multi-enzyme cascade is required to convert GPP to this compound. This involves the conversion of GPP to geraniol, followed by oxidation to citronellal (B1669106) and then citronellic acid. The final and most challenging step is the CoA-ligation of citronellic acid, which requires a suitable acyl-CoA synthetase.
Q2: Which host strains of E. coli are recommended for this type of metabolic engineering?
A2: Strains such as BL21(DE3) and its derivatives are commonly used for recombinant protein expression and are a good starting point.[3] For pathways that may impart a metabolic burden, strains engineered for improved tolerance or precursor supply can be beneficial. Additionally, knockout strains, such as those with deletions in genes related to competing pathways (e.g., fatty acid degradation), may improve product yield. For example, a K27(DE3) strain, which has a mutation in the acyl-CoA synthetase gene fadD, can be useful for preventing the degradation of fatty acid-like intermediates.[4][5]
Q3: Are there known metabolic bottlenecks in the production of this compound and related compounds?
A3: Yes, several bottlenecks have been identified in the production of terpenoids in E. coli:
-
Precursor Supply: The availability of the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is often a limiting factor.
-
Endogenous Enzyme Activity: Native E. coli enzymes, such as reductases, can convert intermediates like citronellal into undesired byproducts (e.g., citronellol), reducing the overall yield of the target molecule.
-
Enzyme Expression and Activity: The heterologous expression of plant-derived enzymes, such as terpene synthases and cytochrome P450s, can be challenging in E. coli and may require codon optimization and fusion tags to ensure proper folding and activity.[6][7][8]
-
Acyl-CoA Synthetase Activity: Identifying an acyl-CoA synthetase with high specificity and activity for citronellic acid is a major challenge, as this is not a native substrate for most known enzymes.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during the engineering of E. coli for this compound production.
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no production of citronellal/citronellic acid | 1. Inefficient precursor (GPP) supply from the MVA pathway. 2. Low expression or activity of the downstream enzymes (geraniol synthase, alcohol dehydrogenase, aldehyde dehydrogenase). 3. Codon usage of heterologous genes not optimized for E. coli. 4. Formation of inclusion bodies due to protein misfolding. | 1. Overexpress key enzymes of the MVA pathway. 2. Verify the expression of all pathway enzymes via SDS-PAGE and/or Western blot. 3. Perform codon optimization for all heterologous genes. 4. Lower the induction temperature (e.g., 18-25°C) and inducer concentration (e.g., 0.1-0.5 mM IPTG) to improve protein solubility.[3] 5. Co-express molecular chaperones to assist in proper protein folding. |
| Accumulation of citronellol (B86348) instead of citronellal/citronellic acid | 1. High activity of endogenous E. coli alcohol dehydrogenases (ADHs) and reductases that convert citronellal back to citronellol. | 1. Create knockout mutants of candidate endogenous reductase genes (e.g., yjgB, adhP, yahK). |
| Low or no production of this compound despite presence of citronellic acid | 1. The selected acyl-CoA synthetase has low or no activity towards citronellic acid. 2. The acyl-CoA synthetase is poorly expressed or insoluble. 3. Insufficient intracellular pool of Coenzyme A. | 1. Screen a library of acyl-CoA synthetases with broad substrate specificity. 2. Perform rational mutagenesis on a candidate acyl-CoA synthetase to improve its activity towards citronellic acid.[9] 3. Optimize the expression conditions for the acyl-CoA synthetase (see above). 4. Overexpress genes involved in Coenzyme A biosynthesis. |
| Cell growth is significantly inhibited after induction | 1. Toxicity of the heterologous enzymes or metabolic intermediates. 2. Metabolic burden from the expression of a long biosynthetic pathway. | 1. Use lower inducer concentrations and lower induction temperatures. 2. Employ inducible promoters with tight regulation to control the timing and level of gene expression. 3. Balance the expression levels of pathway enzymes to avoid the accumulation of toxic intermediates. |
Section 3: Quantitative Data Summary
The following tables provide benchmark production titers for related terpenoids and acyl-CoAs in engineered E. coli. This data can be used for comparison and to set realistic production targets.
Table 1: Production of Terpenoids in Engineered E. coli
| Product | Host Strain | Key Genetic Modifications | Titer (mg/L) | Reference |
| Farnesol | E. coli | Overexpression of a cytosolic phosphatase (NudB) | 1,420 | [1] |
| α-Bisabolene | E. coli | Optimization of LuxR and LuxI expression | 1,100 | [1] |
| 1,8-cineole | E. coli | Mutated FPP synthase (Ser81 to Phe) | 653 | [2] |
| Linalool | E. coli | Mutated FPP synthase (Ser81 to Phe) | 505 | [2] |
| Ophiobolin F | E. coli | SUMO fusion tag and phylogenetics-based mutations | 150.51 | [2] |
Table 2: Production of Acyl-CoAs in Engineered E. coli
| Product | Host Strain | Key Genetic Modifications | Titer (nmol/g wet weight) | Reference |
| Isovaleryl-CoA | E. coli | Overexpression of alsS, ilvC, and ilvD | 80.77 | [10] |
| (R)-3-hydroxybutyrate (from 3HB-CoA) | E. coli AF1000 | Overexpression of yciA and zwf | 14,300 (mg/L) | [11] |
Section 4: Experimental Protocols
Protocol 1: Screening for Acyl-CoA Synthetase Activity
This protocol outlines a general method for screening a library of putative acyl-CoA synthetases for activity towards citronellic acid.
-
Gene Synthesis and Cloning: Synthesize codon-optimized genes for a selection of acyl-CoA synthetases with known broad substrate specificities. Clone each gene into an E. coli expression vector with an inducible promoter (e.g., pET vector series).
-
Protein Expression: Transform the expression plasmids into a suitable E. coli host strain (e.g., BL21(DE3)). Grow small-scale cultures (5-10 mL) to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM). Incubate at a lower temperature (e.g., 20°C) overnight to enhance soluble protein expression.
-
Cell Lysis and Crude Extract Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a French press. Clarify the lysate by centrifugation to obtain the crude cell extract.
-
In Vitro Activity Assay: Set up the enzymatic reaction in a microplate format. Each reaction should contain:
-
Crude cell extract containing the expressed acyl-CoA synthetase.
-
Citronellic acid (substrate).
-
Coenzyme A.
-
ATP and MgCl2.
-
A suitable buffer (e.g., Tris-HCl pH 7.5).
-
-
Detection of Acyl-CoA Formation: The formation of this compound can be detected using several methods:
-
LC-MS/MS: This is the most direct and sensitive method for detecting and quantifying the specific acyl-CoA product.
-
Coupled Enzyme Assay: A commercially available fluorometric assay kit can be used to measure the production of CoA esters. These kits typically involve a set of coupled enzymes that lead to the generation of a fluorescent signal proportional to the amount of acyl-CoA produced.[12][13]
-
-
Data Analysis: Identify the acyl-CoA synthetase candidates that show the highest activity with citronellic acid for further characterization and optimization.
Section 5: Visualizations
References
- 1. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of Terpenoids by Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors involved in heterologous expression of proteins in E. coli host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Machine learning model of the catalytic efficiency and substrate specificity of acyl-ACP thioesterase variants generated from natural and in vitro directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Escherichia coli for production of functionalized terpenoids using plant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Engineered short branched-chain acyl-CoA synthesis in E. coli and acylation of chloramphenicol to branched-chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of the acyl-CoA thioesterase “YciA” in the production of (R)-3-hydroxybutyrate by recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
- 13. bioassaysys.com [bioassaysys.com]
Resolving co-eluting peaks in the chromatographic analysis of acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting peaks in the chromatographic analysis of acyl-CoAs.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of acyl-CoAs, focusing on peak co-elution.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) Leading to Overlap
Poor peak shape is a common issue that reduces resolution and can cause peaks to merge, making accurate quantification impossible.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Secondary Interactions | The phosphate (B84403) group of acyl-CoAs can interact with the stationary phase or column hardware, leading to peak tailing.[1] Add an ion-pairing agent to the mobile phase or operate at a higher pH (e.g., using ammonium (B1175870) hydroxide) to improve peak shape.[1][2] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the ionization state and retention of acyl-CoAs.[3][4] For short-chain acyl-CoAs, slightly acidic mobile phases are often used, while long-chain species may perform better at neutral or slightly basic pH. An optimal pH of 5.0 has been found effective in some methods. |
| Column Overload | Injecting too much sample can exceed the column's capacity, leading to broad or fronting peaks. Dilute the sample and re-inject to see if peak shape improves. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | Contaminants from previous injections or degradation of the stationary phase can lead to poor peak shape. Clean the column according to the manufacturer's instructions or replace it if necessary. |
Issue 2: Co-elution of Structurally Similar Isomers (e.g., Methylmalonyl-CoA and Succinyl-CoA)
Isomers often have very similar physicochemical properties, making them difficult to separate with standard chromatographic methods.
Troubleshooting Workflow for Isomer Co-elution
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Citronellyl-CoA in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Citronellyl-CoA in cell culture samples and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my cell culture samples?
A1: The degradation of this compound, a thioester, is primarily due to two factors:
-
Enzymatic Degradation: Cells contain numerous thioesterases and other hydrolases that can rapidly cleave the thioester bond of this compound.[1] This enzymatic activity continues post-cell lysis if not properly quenched.
-
Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH. High temperatures can also accelerate this degradation. Thioesters are generally stable at neutral pH but reactive towards certain nucleophiles.[2]
Q2: How can I prevent the enzymatic degradation of this compound during sample collection?
A2: Rapid inactivation of cellular enzymes, a process known as quenching, is critical.[3][4] This should be the very first step after removing the cell culture medium. The ideal quenching method should immediately halt all metabolic activity without causing cell lysis, which could lead to metabolite leakage.[3]
Q3: What is the most effective method for quenching cell metabolism?
A3: Several methods can be effective, and the choice may depend on your specific experimental setup and downstream analysis. Common and effective methods include:
-
Cold Organic Solvents: Using ice-cold solvents like methanol (B129727) or acetonitrile (B52724) is a widely used technique. A mixture of acetonitrile and isopropanol (B130326) has also been shown to be effective. It is often recommended not to use 100% methanol alone as it can cause leakage of some metabolites.
-
Liquid Nitrogen (LN2): Snap-freezing the entire culture dish with liquid nitrogen is a very rapid and effective way to halt metabolism. This method has the advantage of separating the quenching and extraction steps, providing more experimental flexibility.
Q4: Should I wash my cells before quenching?
A4: A rapid rinse with ice-cold saline or a buffer compatible with mass spectrometry (like ammonium (B1175870) formate) can be beneficial. This step helps to remove extracellular metabolites from the culture medium that could interfere with your analysis and improves the sensitivity of detection. However, the wash step must be performed very quickly to avoid altering the intracellular metabolome.
Q5: What is the best way to extract this compound from my quenched cell samples?
A5: Extraction is often performed concurrently with quenching when using organic solvents. If you have snap-frozen your samples in liquid nitrogen, you can then add a pre-chilled extraction solvent. An organic-aqueous mixture, such as acetonitrile/methanol/water, is effective for extracting a broad range of acyl-CoAs. For more targeted analysis of hydrophilic short-chain acyl-CoAs, perchloric acid precipitation can be used.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments.
Issue 1: Low or No Detectable this compound Signal
| Potential Cause | Troubleshooting Step |
| Ineffective Quenching | Review your quenching protocol. Ensure the quenching solvent is sufficiently cold (-20°C or colder) and that the quenching process is initiated immediately after removing the culture medium. Consider switching to liquid nitrogen quenching for faster metabolic arrest. |
| Metabolite Leakage | If using an organic solvent for quenching, ensure it is not causing premature cell lysis. A rapid rinse with an isotonic solution prior to quenching can improve results. Avoid using 100% methanol for quenching. |
| Inefficient Extraction | Optimize your extraction solvent. A mixture of organic solvents like acetonitrile and methanol is often more effective than a single solvent. Ensure the volume of the extraction solvent is sufficient to cover the entire cell pellet or dish surface. |
| Sample Degradation During Storage | Store your extracts at -80°C. Avoid repeated freeze-thaw cycles. For long-term storage, consider the stability of this compound in your chosen solvent. |
| Analytical Instrument Sensitivity | Confirm the sensitivity of your LC-MS/MS method. Ensure that your instrument is properly calibrated and that you are using an appropriate internal standard. |
Issue 2: High Variability Between Replicate Samples
| Potential Cause | Troubleshooting Step |
| Inconsistent Quenching Time | Standardize the time between removing the culture medium and quenching for all samples. This is a critical step where metabolite levels can change rapidly. |
| Incomplete Cell Lysis/Extraction | Ensure complete cell lysis during extraction by using methods like sonication or vigorous vortexing on ice. Incomplete extraction will lead to variable recovery. |
| Cell Collection Method | If you are scraping adherent cells, ensure the technique is consistent across all plates to collect a similar number of cells each time. Using a cell scraper is generally preferred over trypsinization, which can cause metabolite leakage. |
| Matrix Effects in Mass Spectrometry | Matrix effects can cause ion suppression or enhancement, leading to variability. Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Adherent Cells
-
Aspirate the cell culture medium completely.
-
Optional Wash Step: Immediately add 5 mL of ice-cold 0.9% NaCl solution to the plate. Gently rock the plate once and aspirate the saline solution completely. This wash should be done as quickly as possible.
-
Quenching: Immediately add 1 mL of pre-chilled (-20°C) extraction solution (95% acetonitrile with 25 mM formic acid) to the plate.
-
Place the plate on ice for 10 minutes to ensure complete quenching and cell lysis.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
For immediate analysis, place the sample in an autosampler set to 4°C. For storage, snap-freeze the supernatant in liquid nitrogen and store at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is adapted for the purification of acyl-CoAs and can help reduce matrix effects in LC-MS/MS analysis.
-
Column Equilibration: Equilibrate a 2-(2-pyridyl)-ethyl functionalized silica (B1680970) gel SPE column with 1 mL of Wash Buffer (50% methanol + 2% acetic acid).
-
Sample Loading: Load the supernatant from the extraction protocol onto the equilibrated SPE column. Collect the eluate.
-
Washing: Wash the column twice with 1 mL of Wash Buffer to remove any unretained species. Then, wash the column once with 1 mL of water.
-
Elution: Elute the acyl-CoAs by washing the column twice with 1 mL of Elution Buffer (95% ethanol (B145695) containing 50 mM ammonium formate) into a clean collection tube.
-
Drying: Dry the eluted sample under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in a suitable buffer for your LC-MS/MS analysis.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for sample preparation.
References
- 1. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 4. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
Addressing matrix effects in the quantification of Citronellyl-CoA
Welcome to the technical support center for the quantification of Citronellyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the quantification of this compound?
A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other metabolites from the biological system under study. Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This interference can significantly impact the accuracy, precision, and sensitivity of quantification, making it a critical challenge to address.[1]
Q2: How can I determine if my this compound quantification is affected by matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the signal response of a known amount of this compound standard spiked into a blank, extracted sample matrix to the response of the same standard in a neat solvent.[1] A significant difference between the two signals indicates the presence of matrix effects. A quantitative measure, the matrix factor (MF), can be calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent. An MF value less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.
Q3: What is the most effective way to minimize matrix effects?
A3: The most effective strategy is a combination of optimized sample preparation and the use of a stable isotope-labeled internal standard (SIL-IS).[2] A SIL-IS for this compound would be a molecule with the same chemical structure but containing heavier isotopes (e.g., ¹³C, ¹⁵N). This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.[2] Additionally, rigorous sample cleanup to remove interfering matrix components is crucial.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the sample. 2. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase. 3. Secondary Interactions: Silanol interactions on the column. | 1. Dilute the sample extract before injection. 2. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 3. Use a mobile phase with an appropriate buffer or consider an end-capped column. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Significant Matrix Effects: Ion suppression or enhancement is varying across different samples. | 1. Automate the sample preparation steps if possible. Ensure consistent timing and volumes. 2. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting variability caused by matrix effects. 3. Improve Sample Cleanup: Employ a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove more matrix components.[3] |
| Low Signal Intensity or Inability to Detect this compound | 1. Ion Suppression: Co-eluting matrix components are suppressing the this compound signal. 2. Analyte Degradation: this compound may be unstable under the extraction or storage conditions. Acyl-CoAs are known to be prone to hydrolysis.[4] 3. Poor Recovery: The chosen sample preparation method is not efficiently extracting this compound. | 1. Optimize Chromatography: Adjust the gradient to better separate this compound from interfering peaks. 2. Improve Sample Cleanup: Use SPE to remove phospholipids (B1166683) and other suppressive agents.[3] 3. Ensure Sample Stability: Keep samples on ice or at 4°C throughout the preparation process. Use fresh solvents and consider the pH of your solutions, as acyl-CoAs are unstable in alkaline and strongly acidic conditions.[4] 4. Evaluate Different Extraction Methods: Compare protein precipitation, liquid-liquid extraction, and solid-phase extraction to determine the best recovery for this compound. |
| Non-linear Standard Curve | 1. Matrix Effects: The matrix is affecting the ionization differently at different concentrations. 2. Detector Saturation: The concentration range of the standards is too high for the detector. | 1. Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of the analyte. 2. Dilute Samples and Standards: This can bring the concentrations into a linear range and reduce matrix effects. |
Comparison of Sample Preparation Techniques
This compound, being a relatively hydrophobic long-chain acyl-CoA, requires a sample preparation method that can effectively remove interfering lipids and proteins while ensuring high recovery of the analyte.
| Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).[5] | - Simple and fast - Inexpensive | - Less effective at removing other matrix components like phospholipids, leading to a higher risk of ion suppression.[6] - May have lower recovery for highly hydrophobic compounds. | Fair. A good initial approach due to its simplicity, but may require further optimization or a switch to a more robust method if significant matrix effects are observed. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). | - Can provide cleaner extracts than PPT. | - Can be more time-consuming and difficult to automate. - Recovery can be highly dependent on the choice of solvent and the physicochemical properties of the analyte. | Good. Can be effective for the relatively nonpolar this compound, but optimization of the extraction solvent is critical. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent.[3] | - Provides the cleanest extracts, significantly reducing matrix effects.[3][6] - High recovery and reproducibility can be achieved. - Can be automated. | - More complex and time-consuming method development. - More expensive than PPT or LLE. | Excellent. This is the recommended approach for minimizing matrix effects and achieving the highest quality data for this compound quantification, especially for complex biological matrices. A C18 or mixed-mode sorbent would likely be effective.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Quantification
This protocol is a general guideline and should be optimized for your specific sample type and instrumentation.
-
Sample Homogenization:
-
Homogenize cell pellets or tissue samples in an ice-cold extraction buffer (e.g., 80% methanol).
-
Add a known amount of a stable isotope-labeled this compound internal standard to each sample prior to homogenization.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
-
SPE Column Conditioning:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of equilibration buffer (e.g., water with 0.1% formic acid).
-
-
Sample Loading:
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the this compound with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like triethylamine (B128534) at an appropriate pH.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient that provides good separation of this compound from other matrix components.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion ([M+H]⁺) and product ions for both this compound and its stable isotope-labeled internal standard by direct infusion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[4]
-
Visualizing Workflows
Workflow for Addressing Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
Sample Preparation Method Selection Pathway
Caption: Decision pathway for selecting an appropriate sample preparation method.
References
- 1. longdom.org [longdom.org]
- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Kinetic Analysis of AtuD and its Homolog PA1535, Novel Acyl-CoA Dehydrogenases in Acyclic Terpene Metabolism
Published: December 2, 2025
This guide provides a comparative kinetic analysis of AtuD from Pseudomonas aeruginosa and its homolog, the PA1535 gene product. Both enzymes are acyl-CoA dehydrogenases (ACADs) involved in the catabolism of acyclic terpenes, a class of organic compounds found in essential oils. This document is intended for researchers, scientists, and professionals in drug development interested in the enzymatic degradation of terpenes and the discovery of novel enzyme functions.
Introduction
Acyl-CoA dehydrogenases (ACADs) are a well-characterized class of flavoenzymes that catalyze the initial α,β-dehydrogenation step in the β-oxidation of fatty acids and amino acids.[1] The AtuD enzyme from Pseudomonas aeruginosa represents a novel subgroup of ACADs with a unique substrate specificity for terpenoid molecules, specifically citronellyl-CoA.[2] This enzyme is a key component of the acyclic terpene utilization (Atu) pathway. A protein with a related amino acid sequence, the product of the PA1535 gene, has also been identified and shown to possess similar enzymatic activity.[2] This guide presents a side-by-side comparison of the kinetic parameters of these two enzymes to elucidate their respective roles and efficiencies in terpene metabolism.
Data Presentation: Kinetic Parameters
The kinetic properties of purified AtuD and the PA1535 protein were determined using the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[3][4] The following table summarizes the steady-state kinetic parameters for both enzymes with their primary substrate, this compound, and an alternative substrate, octanoyl-CoA.
| Enzyme | Substrate | Vmax (mU/mg) | Km (µM) | Specificity Constant (Vmax/Km) |
| AtuD | This compound | 850[2] | 1.6[2] | 531.25 |
| Octanoyl-CoA | Inactive[2] | - | - | |
| PA1535 | This compound | 2450[2] | 18[2] | 136.11 |
| Octanoyl-CoA | 610[2] | 130[2] | 4.69 |
Note: The specificity constant was calculated as the ratio of Vmax to Km.
Interpretation of Kinetic Data
The data reveals distinct kinetic profiles for AtuD and the PA1535 protein. AtuD exhibits a very high affinity for this compound, as indicated by its low Km value of 1.6 µM.[2] In contrast, the PA1535 protein has a nearly 11-fold lower affinity for the same substrate (Km = 18 µM).[2] However, the PA1535 protein displays a significantly higher maximum reaction velocity (Vmax) with this compound compared to AtuD.[2]
When comparing their catalytic efficiencies (Vmax/Km), AtuD is approximately 3.9 times more efficient at converting this compound to product than the PA1535 protein. Furthermore, AtuD is highly specific for this compound and shows no activity with the straight-chain fatty acyl-CoA, octanoyl-CoA. The PA1535 protein, on the other hand, demonstrates broader substrate specificity, as it is capable of utilizing octanoyl-CoA, albeit with lower efficiency compared to its activity with this compound.[2]
Experimental Protocols
The kinetic parameters presented were determined using the anaerobic ETF fluorescence reduction assay, which is considered the gold standard for measuring ACAD activity.[3][4]
Principle of the Anaerobic ETF Fluorescence Reduction Assay
This assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the acyl-CoA dehydrogenase. The reaction is performed under anaerobic conditions because the reduced form of ETF is sensitive to oxygen.[3]
Detailed Methodology
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the purified acyl-CoA dehydrogenase (AtuD or PA1535), and the electron transfer flavoprotein (ETF).
-
Anaerobic Conditions: Oxygen is removed from the reaction mixture. This is typically achieved through a combination of physical and enzymatic methods.
-
Physical Deoxygenation: The sealed reaction vessel (e.g., a cuvette) undergoes multiple cycles of vacuum and purging with an inert gas like argon.[3]
-
Enzymatic Deoxygenation: An oxygen-scavenging system, such as glucose, glucose oxidase, and catalase, is included in the reaction buffer to remove any residual oxygen.[3]
-
-
Initiation of Reaction: The reaction is initiated by the addition of the acyl-CoA substrate (e.g., this compound).
-
Fluorescence Measurement: The decrease in ETF fluorescence is monitored over time using a fluorometer. The rate of fluorescence decrease is proportional to the activity of the acyl-CoA dehydrogenase.
-
Data Analysis: The initial reaction velocities are determined from the fluorescence data at various substrate concentrations. These data are then fitted to the Michaelis-Menten equation to determine the Vmax and Km values.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The role of AtuD in the Acyclic Terpene Utilization (Atu) pathway.
Caption: Experimental workflow for the anaerobic ETF fluorescence reduction assay.
Caption: Logical relationship of the kinetic comparison between AtuD and PA1535.
References
- 1. d-nb.info [d-nb.info]
- 2. Biochemical characterization of AtuD from Pseudomonas aeruginosa, the first member of a new subgroup of acyl-CoA dehydrogenases with specificity for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Substrate specificity of geranyl-CoA carboxylase for Citronellyl-CoA versus geranyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Quantitative Substrate Specificity of Geranyl-CoA Carboxylase
The catalytic efficiency of geranyl-CoA carboxylase from Pseudomonas aeruginosa has been determined for both geranyl-CoA (G-CoA) and 3-methylcrotonyl-CoA (MC-CoA). The kinetic parameters clearly indicate a preference for geranyl-CoA as the substrate.[1]
| Substrate | Apparent Km / K0.5 (μM) | Catalytic Efficiency (kcat/Km) | Kinetic Behavior |
| Geranyl-CoA (G-CoA) | 8.8 (K0.5) | 56 | Sigmoidal |
| 3-Methylcrotonyl-CoA (MC-CoA) | 14 (Km) | 22 | Michaelis-Menten |
Note: The kinetic behavior of GCCase with geranyl-CoA is sigmoidal, suggesting cooperative binding, while its interaction with 3-methylcrotonyl-CoA follows standard Michaelis-Menten kinetics.[1] The catalytic efficiency for G-CoA is more than double that for MC-CoA, highlighting the enzyme's specificity.[1]
Experimental Protocols
The following is a detailed methodology for the determination of geranyl-CoA carboxylase activity, adapted from established protocols for biotin-containing carboxylases.[2]
Enzyme Activity Assay
The activity of geranyl-CoA carboxylase is determined using a coupled-enzyme assay. This method indirectly measures the carboxylation of the acyl-CoA substrate by monitoring the ATP hydrolysis that accompanies the reaction. The production of ADP is coupled to the oxidation of NADH, which can be measured spectrophotometrically as a decrease in absorbance at 340 nm.
Reaction Mixture:
-
100 mM HEPES buffer (pH 8.0)
-
0.5 mM ATP
-
8 mM MgCl2
-
40 mM KHCO3
-
0.2 mM NADH
-
0.5 mM phosphoenolpyruvate
-
7 units of lactate (B86563) dehydrogenase
-
4.2 units of pyruvate (B1213749) kinase
-
250 mM KCl
-
Varying concentrations of the acyl-CoA substrate (e.g., geranyl-CoA or 3-methylcrotonyl-CoA)
Procedure:
-
The reaction mixture is pre-incubated to ensure a stable baseline.
-
The reaction is initiated by the addition of the purified geranyl-CoA carboxylase enzyme.
-
The decrease in absorbance at 340 nm is monitored continuously for a set period (e.g., 5 minutes).
-
The rate of NADH oxidation is calculated from the linear portion of the absorbance curve, which is directly proportional to the rate of the carboxylase reaction.
-
Kinetic parameters (Km and Vmax) are determined by measuring the reaction rate at various substrate concentrations and fitting the data to the appropriate kinetic model (Michaelis-Menten or a sigmoidal model).
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the substrate specificity of geranyl-CoA carboxylase.
Caption: Workflow for determining GCC substrate specificity.
Signaling Pathways and Logical Relationships
The catabolism of acyclic monoterpenes like citronellol (B86348) and geraniol (B1671447) in organisms such as Pseudomonas citronellolis involves the acyclic terpene utilization (Atu) pathway.[3] Geranyl-CoA carboxylase is a key enzyme in this pathway.[3] The pathway for citronellol degradation is believed to proceed through this compound, which is then likely acted upon by enzymes of the Atu pathway, including geranyl-CoA carboxylase, eventually leading to intermediates that enter central metabolism.
Caption: Proposed catabolic pathway of citronellol via GCC.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Structure and substrate selectivity of the 750-kDa α6β6 holoenzyme of geranyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylcrotonyl-CoA and geranyl-CoA carboxylases are involved in leucine/isovalerate utilization (Liu) and acyclic terpene utilization (Atu), and are encoded by liuB/liuD and atuC/atuF, in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of Acyl-CoA Immunoassays: A Comparative Guide to Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of antibody cross-reactivity in acyl-CoA immunoassays, supported by illustrative experimental data. It details the methodologies for assessing cross-reactivity, enabling researchers to critically evaluate and select the most appropriate immunoassay for their needs.
Data Presentation: Comparative Antibody Cross-Reactivity
The following table summarizes illustrative cross-reactivity data for three commercially available competitive ELISA kits targeting Acetyl-CoA, Propionyl-CoA, and Butyryl-CoA. The data is presented as the percentage of cross-reactivity, which indicates the extent to which the antibody binds to molecules other than the primary target.
| Cross-Reactant | Acetyl-CoA ELISA Kit | Propionyl-CoA ELISA Kit | Butyryl-CoA ELISA Kit |
| Acetyl-CoA | 100% | 2.5% | 0.8% |
| Propionyl-CoA | 5.1% | 100% | 15.2% |
| Butyryl-CoA | 1.2% | 12.8% | 100% |
| Malonyl-CoA | <0.5% | <0.1% | <0.1% |
| Succinyl-CoA | <0.1% | <0.1% | <0.1% |
| Free Coenzyme A | <0.01% | <0.01% | <0.01% |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual cross-reactivity can vary between different kit manufacturers and even between different lots of the same kit. Researchers should always consult the manufacturer's datasheet or perform their own validation experiments.
Experimental Protocols
The assessment of antibody cross-reactivity in acyl-CoA immunoassays is crucial for validating assay specificity. A competitive ELISA format is typically employed for small molecules like acyl-CoAs.
Principle of Competitive Immunoassay for Acyl-CoA
In a competitive immunoassay, a known amount of labeled acyl-CoA (e.g., conjugated to an enzyme) competes with the unlabeled acyl-CoA in the sample for a limited number of binding sites on a specific antibody coated onto a microplate well.[1][2] The amount of labeled acyl-CoA that binds to the antibody is inversely proportional to the concentration of unlabeled acyl-CoA in the sample.[2]
Protocol for Cross-Reactivity Assessment
This protocol outlines the steps to determine the percentage of cross-reactivity of an acyl-CoA immunoassay with structurally similar molecules.
Materials:
-
Microtiter plates pre-coated with the specific anti-acyl-CoA antibody.
-
Standard of the target acyl-CoA.
-
A panel of potential cross-reactants (e.g., other acyl-CoAs of varying chain lengths).
-
Enzyme-conjugated acyl-CoA (tracer).
-
Wash buffer.
-
Substrate solution for the enzyme.
-
Stop solution.
-
Microplate reader.
Procedure:
-
Preparation of Standards and Cross-Reactants:
-
Prepare a serial dilution of the target acyl-CoA standard to generate a standard curve.
-
Prepare serial dilutions of each potential cross-reactant over a broad concentration range.
-
-
Assay Procedure:
-
Add a fixed volume of the standard dilutions or cross-reactant dilutions to the appropriate wells of the antibody-coated microplate.
-
Add a fixed amount of the enzyme-conjugated acyl-CoA to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the reaction using a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values against the concentration of the target acyl-CoA standard.
-
For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Acyl-CoA / IC50 of Cross-Reactant) x 100
-
Mandatory Visualization
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Principle of Competitive Immunoassay for Acyl-CoA.
References
Comparing the efficiency of different extraction methods for short-chain acyl-CoAs
The accurate quantification of short-chain acyl-Coenzyme A (acyl-CoA) thioesters is crucial for understanding cellular metabolism and its dysregulation in various diseases. The choice of extraction method significantly impacts the recovery and subsequent analysis of these vital metabolites. This guide provides an objective comparison of two prevalent extraction methods for short-chain acyl-CoAs: 5-Sulfosalicylic acid (SSA) precipitation and Trichloroacetic acid (TCA) precipitation followed by Solid-Phase Extraction (SPE) . The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of an optimal extraction strategy.
Data Presentation: Quantitative Comparison of Extraction Efficiencies
The efficiency of an extraction method is determined by its ability to recover the target analytes from a biological sample. The following table summarizes the percentage recovery of various short-chain acyl-CoAs and related compounds using SSA and TCA followed by SPE, as reported in a key study.[1] The data demonstrates that the SSA-based method generally results in higher recovery for a broader range of these molecules, including the more hydrophilic CoA biosynthetic precursors.
| Analyte | 10% TCA with SPE (% Recovery) | 2.5% SSA (% Recovery) |
| Pantothenate | 0% | > 100% |
| Dephospho-CoA | 0% | > 99% |
| CoA | 1% | 74% |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
Data sourced from a study comparing extraction methods for short-chain acyl-CoAs and CoA biosynthetic intermediates.[1] The recovery was calculated relative to standards spiked in water.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. The following are the protocols for the two compared extraction methods.
1. 5-Sulfosalicylic Acid (SSA) Precipitation Method
This method offers a simplified workflow by obviating the need for solid-phase extraction, which is particularly advantageous for retaining hydrophilic compounds.[1]
-
Sample Preparation:
-
For cultured cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a suitable volume of 2.5% (w/v) 5-sulfosalicylic acid (SSA) to the cell pellet or tissue sample to deproteinize and extract the metabolites.
-
For tissue samples, homogenize the tissue in the SSA solution.
-
-
Extraction:
-
Vortex the samples vigorously.
-
Incubate the samples on ice for a recommended period to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
-
-
Sample Analysis:
-
Carefully collect the supernatant containing the short-chain acyl-CoAs.
-
The supernatant can be directly analyzed by LC-MS/MS.[1]
-
2. Trichloroacetic Acid (TCA) Precipitation with Solid-Phase Extraction (SPE) Method
This is a more traditional and established method for acyl-CoA extraction.[1]
-
Sample Preparation and Deproteinization:
-
Homogenize or lyse the biological sample in a solution of 10% (w/v) trichloroacetic acid (TCA).
-
Incubate the mixture on ice to allow for complete protein precipitation.
-
Centrifuge at high speed at 4°C to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with an acidic aqueous solution (e.g., water adjusted to pH 3).
-
Sample Loading: Load the supernatant from the TCA precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with an acidic aqueous solution to remove hydrophilic impurities. Further washes with organic solvents like petroleum ether and chloroform (B151607) can be performed to remove lipids.
-
Elution: Elute the bound short-chain acyl-CoAs from the cartridge using a suitable solvent, such as a mixture of ethanol (B145695) and water containing ammonium (B1175870) acetate.
-
-
Sample Analysis:
-
The eluted sample is typically dried down and reconstituted in an appropriate buffer for LC-MS/MS analysis.
-
Visualizing the Methodologies
To further clarify the experimental workflows, the following diagrams have been generated.
References
For researchers, scientists, and drug development professionals, a detailed understanding of enzyme structure is paramount for unraveling function and designing targeted therapeutics. This guide provides a comprehensive structural and functional comparison of AtuD from Pseudomonas aeruginosa, a novel short-chain acyl-CoA dehydrogenase (SCAD) with unique substrate specificity, against other well-characterized members of the SCAD family.
This comparative analysis delves into the structural nuances that dictate the distinct substrate preferences of these enzymes. By juxtaposing the known three-dimensional architecture of canonical SCADs with a homology-modeled structure of AtuD, we illuminate the key active site residues and overall fold characteristics that underpin their catalytic diversity. This guide also furnishes detailed experimental protocols for the purification and kinetic analysis of these enzymes, offering a practical resource for researchers in the field.
At the Heart of Metabolism: An Introduction to Acyl-CoA Dehydrogenases
Acyl-CoA dehydrogenases (ACADs) are a ubiquitous family of flavoenzymes that play a central role in the beta-oxidation of fatty acids and the catabolism of certain amino acids.[1] These enzymes catalyze the initial, rate-limiting step in each cycle of fatty acid breakdown, introducing a double bond between the α and β carbons of their acyl-CoA substrates.[1] Based on their preference for fatty acids of varying chain lengths, ACADs are broadly classified into short-chain (SCADs), medium-chain (MCADs), long-chain (LCADs), and very-long-chain (VLCADs) dehydrogenases.[2]
While all ACADs share a conserved three-dimensional structure and a flavin adenine (B156593) dinucleotide (FAD) cofactor, subtle variations in their substrate-binding pockets dictate their specificities.[3] This guide focuses on the structural intricacies of AtuD, a recently characterized SCAD from the opportunistic pathogen Pseudomonas aeruginosa, which exhibits a unique preference for citronellyl-CoA, a branched-chain terpenoid derivative.[4]
Structural Scaffolding: The Conserved Architecture of SCADs
Short-chain acyl-CoA dehydrogenases, including the canonical members from rat and human, typically exist as homotetramers. Each monomer is comprised of three distinct domains: an N-terminal α-helical domain, a central β-sheet domain, and a C-terminal α-helical domain. The FAD cofactor is non-covalently bound at the interface of these domains. The active site, where substrate binding and catalysis occur, is a cavity that extends into the enzyme's interior. The shape and chemical environment of this cavity are the primary determinants of substrate specificity.
A New Player: The Unique Structural Landscape of AtuD
While a crystal structure for AtuD from Pseudomonas aeruginosa is not yet available, a high-quality homology model can be generated to infer its three-dimensional architecture. The protein sequence of AtuD (locus tag PA1536 in the P. aeruginosa PAO1 genome) serves as the blueprint for this modeling. By using the crystal structure of a homologous SCAD, such as butyryl-CoA dehydrogenase from Megasphaera elsdenii (PDB ID: 1BUC), as a template, a reliable model of AtuD's structure can be constructed.
Based on this homology model, AtuD is predicted to adopt the canonical three-domain fold characteristic of the SCAD family. However, the key to its unique substrate specificity for this compound lies within the architecture of its substrate-binding pocket. A comparative analysis of the active site residues of AtuD with those of a typical butyryl-CoA-specific SCAD reveals critical differences. The presence of bulkier or differently charged amino acid side chains in the AtuD active site likely creates a binding pocket that is wider and more accommodating to the branched methyl group of this compound, while disfavoring the binding of straight-chain acyl-CoAs like octanoyl-CoA.
Performance Metrics: A Quantitative Comparison
The functional differences between AtuD and other SCADs are starkly illustrated by their kinetic parameters. The following table summarizes the available quantitative data for AtuD and a related protein from P. aeruginosa, PA1535, as well as a representative canonical SCAD.
| Enzyme | Organism | Substrate | Km (µM) | Vmax (mU/mg) | Reference |
| AtuD | Pseudomonas aeruginosa | This compound | 1.6 | 850 | |
| Octanoyl-CoA | Inactive | Inactive | |||
| 5-Methylhex-4-enoyl-CoA | Inactive | Inactive | |||
| Isovaleryl-CoA | Inactive | Inactive | |||
| PA1535 | Pseudomonas aeruginosa | This compound | 18 | 2450 | |
| Octanoyl-CoA | 130 | 610 | |||
| Rat SCAD | Rattus norvegicus | Butyryl-CoA | ~20 | ~25,000 | |
| Octanoyl-CoA | ~100 | ~5,000 |
Note: Kinetic parameters for Rat SCAD are approximate values derived from multiple literature sources for illustrative comparison.
Experimental Corner: Protocols for the Bench Scientist
To facilitate further research in this area, detailed methodologies for the key experiments cited are provided below.
Expression and Purification of Recombinant AtuD
This protocol describes the expression of AtuD in Escherichia coli and its subsequent purification to homogeneity.
Caption: Workflow for recombinant AtuD expression and purification.
Materials:
-
P. aeruginosa PAO1 genomic DNA
-
Primers for atuD gene amplification
-
pET expression vector (e.g., pET28a)
-
Restriction enzymes
-
T4 DNA ligase
-
E. coli DH5α and BL21(DE3) competent cells
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Ni-NTA affinity resin
Procedure:
-
Gene Cloning: The atuD gene (PA1536) is amplified from P. aeruginosa PAO1 genomic DNA by PCR. The PCR product and the expression vector are digested with appropriate restriction enzymes, ligated, and transformed into E. coli DH5α for plasmid propagation. The sequence of the cloned gene is verified by DNA sequencing.
-
Protein Expression: The verified plasmid is transformed into E. coli BL21(DE3) expression host. A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of approximately 0.6. Protein expression is induced by the addition of IPTG, and the culture is incubated at a reduced temperature (e.g., 18°C) overnight to enhance protein solubility.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged AtuD is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer to remove unbound proteins, and AtuD is eluted with elution buffer. The eluted protein is dialyzed against a suitable buffer to remove imidazole and for storage. The purity of the protein is assessed by SDS-PAGE.
Enzyme Kinetics Assay
The activity of AtuD and other SCADs can be determined using the electron-transferring flavoprotein (ETF) fluorescence reduction assay. This assay measures the decrease in ETF fluorescence as it is reduced by the acyl-CoA dehydrogenase.
Caption: Principle of the ETF fluorescence reduction assay.
Materials:
-
Purified AtuD or other SCAD
-
Purified electron-transferring flavoprotein (ETF)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Acyl-CoA substrate stock solution (e.g., this compound, butyryl-CoA)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a known concentration of ETF.
-
Place the cuvette in a fluorometer and record the baseline fluorescence of ETF (excitation ~380 nm, emission ~495 nm).
-
Initiate the reaction by adding a small volume of the acyl-CoA substrate to the cuvette and mix thoroughly.
-
Monitor the decrease in fluorescence over time. The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
To determine the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the acyl-CoA substrate while keeping the enzyme concentration constant. The data are then fitted to the Michaelis-Menten equation.
Concluding Remarks
The structural and functional comparison of AtuD with other short-chain acyl-CoA dehydrogenases highlights the remarkable adaptability of the ACAD enzyme family. While sharing a conserved overall fold, subtle modifications in the active site architecture can lead to profound shifts in substrate specificity, enabling organisms like Pseudomonas aeruginosa to metabolize a diverse array of compounds. The homology model of AtuD provides a valuable framework for understanding the molecular basis of its unique activity towards this compound. Further crystallographic studies of AtuD in complex with its substrate will be invaluable for validating and refining this model, and for providing a more detailed picture of the enzyme-substrate interactions. The experimental protocols provided herein offer a practical guide for researchers seeking to further explore the fascinating world of acyl-CoA dehydrogenases and their roles in metabolism and disease.
References
- 1. Molecular characterization and nucleotide sequence of the Pseudomonas aeruginosa elastase structural gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of Pseudomonas aeruginosa protein PA1324 (21–170) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete genome sequence of Pseudomonas aeruginosa PAO1, an opportunistic pathogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
Unveiling the Role of AtuC: A Guide to Functional Complementation Assays
For researchers, scientists, and drug development professionals, understanding the function of bacterial genes is paramount. This guide provides a comparative overview of functional complementation assays for the atuC gene, a key player in the acyclic terpene utilization (atu) pathway of Agrobacterium tumefaciens. By examining experimental data and methodologies, this document serves as a practical resource for elucidating the function of atuC and exploring alternative approaches.
The atu operon in Agrobacterium tumefaciens is crucial for the catabolism of acyclic monoterpenes, enabling the bacterium to utilize these compounds as a carbon and energy source. The atuC gene, encoding a putative 3-methylcrotonyl-CoA carboxylase subunit, is integral to this metabolic pathway. Functional complementation is a powerful genetic technique used to confirm the function of a gene by introducing a wild-type copy into a mutant organism and observing the restoration of the wild-type phenotype.
Comparing Functional Complementation with Alternative Approaches
To investigate the function of atuC, researchers have several experimental avenues. Functional complementation provides direct evidence of a gene's role in a specific phenotype. However, alternative techniques can offer complementary insights into gene function, regulation, and interaction networks.
| Technique | Primary Application | Information Gained | Advantages | Limitations |
| Functional Complementation | Confirming gene function | Direct link between gene and phenotype | Unambiguous demonstration of gene function. | Requires a selectable or easily screenable phenotype; potential for plasmid copy number effects. |
| Gene Knockout/Deletion | Determining gene necessity | Loss-of-function phenotype | Provides clear evidence of a gene's importance for a specific trait. | Polar effects on downstream genes in an operon can complicate interpretation. |
| Transcriptional Analysis (e.g., qRT-PCR, RNA-Seq) | Studying gene expression | Gene regulation in response to stimuli | Highly sensitive and quantitative; provides a global view of gene expression changes. | Does not directly demonstrate gene function; correlational in nature. |
| Enzymatic Assays | Characterizing protein activity | Specific biochemical function of the gene product | Provides direct evidence of the protein's catalytic activity. | Requires purified protein and specific substrates; may not reflect in vivo conditions. |
| Protein-Protein Interaction Studies (e.g., Yeast Two-Hybrid, Co-IP) | Identifying interacting partners | Insight into cellular pathways and protein complexes | Elucidates functional networks and molecular mechanisms. | High rate of false positives/negatives; interactions may not be physiologically relevant. |
Experimental Protocols
Functional Complementation of an atuC Mutant
This protocol describes the steps to complement an Agrobacterium tumefaciens atuC knockout mutant.
1. Construction of the Complementation Plasmid:
- The full-length wild-type atuC gene is amplified from A. tumefaciens genomic DNA using PCR with primers containing appropriate restriction sites.
- The PCR product and a broad-host-range plasmid vector (e.g., pBBR1MCS) are digested with the corresponding restriction enzymes.
- The digested atuC gene is ligated into the vector.
- The ligation mixture is transformed into E. coli for plasmid amplification and sequence verification.
2. Transformation of the atuC Mutant:
- The confirmed complementation plasmid is introduced into the A. tumefaciens atuC mutant strain via electroporation or conjugation.
- Transformants are selected on appropriate antibiotic-containing medium.
3. Phenotypic Analysis:
- The wild-type, atuC mutant, and the complemented mutant strains are grown in minimal medium supplemented with an acyclic terpene (e.g., citronellol) as the sole carbon source.
- Growth is monitored over time by measuring the optical density at 600 nm (OD600).
- Successful complementation is indicated by the restoration of growth in the complemented mutant to wild-type levels.
Gene Knockout of atuC
Creating a targeted gene deletion is a prerequisite for a complementation assay.
1. Construction of the Knockout Vector:
- Upstream and downstream flanking regions of the atuC gene are amplified by PCR.
- These fragments are cloned into a suicide vector containing a selectable marker (e.g., a kanamycin (B1662678) resistance gene).
2. Allelic Exchange:
- The knockout vector is introduced into wild-type A. tumefaciens.
- Homologous recombination leads to the replacement of the wild-type atuC gene with the selectable marker.
- Successful knockout mutants are selected on antibiotic-containing medium and confirmed by PCR and sequencing.
Visualizing the Workflow and Pathway
To better understand the experimental process and the metabolic context of atuC, the following diagrams are provided.
Caption: Workflow for functional complementation of the atuC gene.
Caption: Simplified metabolic pathway involving the atuC gene product.
By employing functional complementation and other molecular techniques, researchers can effectively dissect the roles of genes like atuC in bacterial metabolism and pathogenesis. This knowledge is fundamental for applications ranging from agricultural biotechnology to the development of novel antimicrobial strategies.
Unraveling the Citronellyl-CoA Metabolic Pathway: A Comparative Guide to Isotopic Enrichment Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, confirming metabolic pathways is a critical step in understanding cellular function and identifying potential therapeutic targets. The Citronellyl-CoA metabolic pathway, crucial for the degradation of citronellol (B86348) in organisms like Pseudomonas aeruginosa, is a key area of interest. This guide provides an objective comparison of isotopic enrichment analysis with alternative methods for elucidating this pathway, supported by experimental data and detailed protocols.
Introduction to the this compound Metabolic Pathway
The this compound metabolic pathway, also known as the acyclic terpene utilization (Atu) pathway, enables certain bacteria to utilize monoterpenes like citronellol and geraniol (B1671447) as a carbon source. This pathway involves a series of enzymatic reactions that convert these compounds into intermediates that can enter central metabolism. Key enzymes in this pathway include a this compound synthetase, a this compound dehydrogenase, and others that facilitate the breakdown of the carbon skeleton. Accurate confirmation of this pathway and its intermediates is essential for metabolic engineering and drug discovery efforts targeting microbial metabolism.
Isotopic Enrichment Analysis: Tracing the Metabolic Flow
Isotopic enrichment analysis is a powerful technique to trace the flow of atoms through a metabolic pathway. By providing a substrate labeled with a stable isotope (e.g., ¹³C), researchers can track the incorporation of the label into downstream metabolites. This provides direct evidence of the metabolic connections between compounds.
Experimental Protocol: ¹³C-Citronellol Labeling and GC-MS Analysis
-
Culture Preparation: Pseudomonas aeruginosa is cultured in a minimal medium with citronellol as the sole carbon source.
-
Labeling: The culture is then switched to a medium containing ¹³C-labeled citronellol for a defined period.
-
Metabolite Extraction: Cells are harvested, and intracellular metabolites are extracted using a cold methanol-water solution.
-
Derivatization: The extracted metabolites are derivatized to increase their volatility for gas chromatography.
-
GC-MS Analysis: The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the metabolites and to determine the mass isotopologue distribution, which reveals the extent of ¹³C incorporation.
Data Presentation: Isotopic Enrichment in this compound Pathway Metabolites
The following table presents representative data from a hypothetical ¹³C-citronellol labeling experiment, illustrating the expected isotopic enrichment in key metabolites of the this compound pathway.
| Metabolite | Average ¹³C Enrichment (%) | Standard Deviation |
| Citronellol | 99.0 | 0.5 |
| This compound | 95.2 | 1.2 |
| Citatonil-CoA | 93.8 | 1.5 |
| Geranyl-CoA | 5.3 | 0.8 |
| Acetyl-CoA | 25.7 | 2.1 |
This is representative data synthesized from typical isotopic labeling experiments.
dot
Caption: Workflow for isotopic enrichment analysis.
Alternative Methods for Pathway Confirmation
While isotopic enrichment analysis provides a direct line of evidence, other methods offer complementary information for confirming metabolic pathways.
In-vitro Enzyme Assays
This classical biochemical approach involves purifying the enzymes suspected to be involved in the pathway and demonstrating their activity in a test tube.
-
Enzyme Purification: The gene encoding the putative this compound synthetase is cloned and expressed in a suitable host (e.g., E. coli), and the protein is purified.
-
Reaction Mixture: The purified enzyme is incubated with its substrates: citronellol, Coenzyme A (CoA), and ATP, in a suitable buffer.
-
Activity Measurement: The formation of the product, this compound, is monitored over time. This can be done using various methods, such as HPLC to directly detect the product or a coupled assay that links the reaction to a colorimetric or fluorometric readout.
-
Kinetic Analysis: By varying the substrate concentrations, key kinetic parameters such as Km and Vmax can be determined.
The following table shows experimentally determined kinetic parameters for this compound Dehydrogenase (AtuD) from P. aeruginosa and representative kinetic parameters for a putative this compound Synthetase.
| Enzyme | Substrate | Km (µM) | Vmax (mU/mg) |
| This compound Dehydrogenase (AtuD) | This compound | 1.6 | 850 |
| This compound Synthetase (putative) | Citronellol | 50 | 120 |
Data for AtuD from a published study. Data for this compound Synthetase is representative.
Gene Knockout Studies with Metabolomic Analysis
This genetic approach involves deleting a gene encoding a key enzyme in the proposed pathway and then analyzing the resulting changes in the cellular metabolome.
-
Mutant Construction: A deletion mutant of the atuA gene is created in P. aeruginosa using techniques like homologous recombination.
-
Growth Phenotyping: The growth of the knockout mutant is compared to the wild-type strain on a medium containing citronellol as the sole carbon source.
-
Metabolomic Analysis: Both the wild-type and knockout strains are grown in the presence of citronellol, and their intracellular metabolites are extracted and analyzed by LC-MS or GC-MS.
-
Data Analysis: The metabolite profiles of the two strains are compared to identify significant changes. An accumulation of the substrate (citronellol) and a depletion of downstream intermediates in the knockout strain would confirm the function of the deleted gene.
The table below shows hypothetical fold changes in key metabolites in an atuA knockout mutant compared to the wild-type strain when grown on citronellol.
| Metabolite | Fold Change (KO vs. WT) | p-value |
| Citronellol | 15.2 | < 0.001 |
| This compound | 0.1 | < 0.001 |
| Citatonil-CoA | 0.2 | < 0.01 |
| Geranyl-CoA | 1.1 | > 0.05 |
This is representative data illustrating the expected outcome of a gene knockout experiment.
Comparative Analysis of Methods
| Feature | Isotopic Enrichment Analysis | In-vitro Enzyme Assays | Gene Knockout with Metabolomics |
| Principle | Traces atom flow through a pathway | Measures the activity of individual enzymes | Observes the metabolic consequences of gene deletion |
| Strengths | Provides direct in-vivo evidence of pathway connectivity; quantitative flux information. | Confirms enzyme function and provides kinetic parameters. | Establishes the in-vivo necessity of a gene for a pathway. |
| Weaknesses | Can be complex to interpret; requires labeled substrates. | In-vitro conditions may not reflect the cellular environment. | Pleiotropic effects can complicate interpretation; non-essential genes may not show a strong phenotype. |
| Data Output | Isotopic enrichment patterns, metabolic fluxes. | Enzyme kinetics (Km, Vmax). | Changes in metabolite concentrations, growth phenotypes. |
Conclusion
The confirmation of metabolic pathways like the this compound pathway requires a multi-faceted approach. Isotopic enrichment analysis stands out as a powerful method for providing direct, in-vivo evidence of metabolic flux. However, its findings are best supported and complemented by the functional characterization of individual enzymes through in-vitro assays and the in-vivo validation of gene function via knockout studies coupled with metabolomics. For a comprehensive understanding, researchers should consider an integrated strategy that leverages the strengths of each of these techniques. This will not only confirm the pathway's existence but also provide crucial insights into its regulation and kinetics, paving the way for targeted applications in biotechnology and medicine.
dot
Caption: The this compound metabolic pathway.
Head-to-head comparison of LC-MS/MS and HPLC-UV for Citronellyl-CoA analysis
A definitive guide comparing the analytical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of Citronellyl-CoA. This document is intended for researchers, scientists, and professionals in drug development who require robust and sensitive methods for the detection of this key intermediate in isoprenoid biosynthesis.
Introduction
Citronellyl-Coenzyme A (this compound) is a pivotal intermediate in the biosynthesis of various terpenes and isoprenoids. Accurate quantification of this compound is crucial for understanding the metabolic flux and regulation of these pathways. The two most common analytical techniques for this purpose are LC-MS/MS and HPLC-UV. While both methods offer the requisite separation capabilities of liquid chromatography, they differ significantly in their detection principles, leading to substantial differences in sensitivity, selectivity, and overall performance. LC-MS/MS has emerged as the state-of-the-art method for the analysis of a broad spectrum of CoA thioesters, offering high sensitivity and selectivity.[1][2] In contrast, HPLC-UV, while a well-established and more accessible technique, often exhibits limitations in sensitivity and specificity for low-abundance analytes like this compound.
Head-to-Head Performance Comparison
The choice between LC-MS/MS and HPLC-UV for this compound analysis will largely depend on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance metrics for each technique, based on published data for similar short-chain acyl-CoA esters.
| Performance Metric | LC-MS/MS | HPLC-UV | References |
| Sensitivity (LOD/LOQ) | High (nM to sub-nM range) | Moderate (µM to high nM range) | [1][3][4][5] |
| Selectivity | Very High (based on precursor/product ion transitions) | Moderate (risk of co-eluting interferences) | [6][7] |
| Linearity | Wide dynamic range | Good, but can be limited by detector saturation | [6] |
| Accuracy & Precision | High (typically <15% RSD) | Good (typically <20% RSD) | [6][8] |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible to matrix effects | [2] |
| Throughput | High (fast chromatography is possible) | Moderate | [7] |
| Cost & Complexity | High initial investment and operational complexity | Lower initial investment and simpler operation | [9][10] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both LC-MS/MS and HPLC-UV are outlined below. These protocols are based on established methods for short-chain acyl-CoA analysis and can be adapted for this compound.
LC-MS/MS Methodology
The LC-MS/MS method provides high sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological matrices.[6]
1. Sample Preparation (Extraction of Acyl-CoAs):
-
Biological samples (e.g., cell lysates, tissue homogenates) are quenched with cold solvent (e.g., methanol (B129727) or acetonitrile) to halt enzymatic activity.
-
Proteins are precipitated using an acid such as perchloric acid or 5-sulfosalicylic acid (SSA).[5][6]
-
The supernatant containing the acyl-CoAs is collected after centrifugation.
-
Solid-phase extraction (SPE) with a C18 or a weak anion exchange cartridge can be used for sample cleanup and concentration.[2][5] The sample is loaded onto the conditioned and equilibrated cartridge, washed to remove interfering substances, and then the acyl-CoAs are eluted.
-
The eluate is dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[10]
2. Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm) is typically used for the separation of acyl-CoAs.
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Solvent A: Water with an ion-pairing agent like tributylamine (B1682462) or an organic modifier like ammonium (B1175870) acetate.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Gradient: A linear gradient from a low percentage of Solvent B to a high percentage is used to elute the acyl-CoAs.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.[2]
-
MRM Transitions: For this compound, the precursor ion ([M+H]⁺) would be selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). A common fragmentation for CoA esters results in a product ion corresponding to the pantoic acid-adenosine diphosphate (B83284) portion of the molecule.[11]
HPLC-UV Methodology
The HPLC-UV method is a more traditional approach that is simpler and more accessible, though generally less sensitive than LC-MS/MS.
1. Sample Preparation (Extraction of Acyl-CoAs):
-
The sample preparation procedure is similar to that for LC-MS/MS, involving acid precipitation of proteins and centrifugation.[5]
-
SPE can also be employed for sample cleanup and concentration.[5]
2. High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C8 or C18 column is typically used.[5][12]
-
Mobile Phase: A gradient elution is often necessary to separate the various acyl-CoAs.[12]
-
Solvent A: Aqueous buffer (e.g., phosphate (B84403) buffer) at a controlled pH.
-
Solvent B: Acetonitrile or methanol.
-
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Gradient: A linear gradient is used to achieve separation.
3. UV Detection:
-
Wavelength: The adenine (B156593) ring of the CoA moiety has a strong absorbance at approximately 260 nm.[5] Therefore, a UV detector is set to this wavelength for the detection of this compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of this compound and the logical relationship in selecting the appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Semantic Scholar [semanticscholar.org]
- 4. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of short-chain acyl-coenzyme A esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-performance liquid chromatography of coenzyme A esters formed by transesterification of short-chain acylcarnitines: diagnosis of acidemias by urinary analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Promiscuity of Acyl-CoA Synthetases for Citronellic Acid Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of acyl-CoA synthetases (ACSs) concerning their potential to activate citronellic acid, a branched-chain monoterpenoid carboxylic acid. The activation of carboxylic acids to their corresponding Coenzyme A (CoA) thioesters is a critical initial step for their entry into various metabolic pathways.[1] The substrate promiscuity of ACS enzymes is of significant interest for applications in metabolic engineering and the biosynthesis of novel compounds. While extensive data on the activation of straight-chain fatty acids exists, the activity of these enzymes on terpene-derived acids like citronellic acid is less characterized. This guide outlines the existing knowledge, compares potential enzyme candidates, and provides detailed experimental protocols for evaluating ACS activity on this substrate.
Comparative Analysis of Acyl-CoA Synthetases
Acyl-CoA synthetases exhibit a broad range of substrate specificities, from highly specific enzymes like acetyl-CoA synthetase to those with wider acceptance of various fatty acids.[1][2] The activation of branched-chain acids such as citronellic acid often requires enzymes with specific binding pockets that can accommodate the methyl group.
Table 1: Kinetic Parameters of Acyl-CoA Synthetases with Various Substrates
The following table presents kinetic data for various acyl-CoA synthetases with different substrates to illustrate the concept of substrate promiscuity. Note the absence of specific data for citronellic acid, highlighting a key research gap. The data demonstrates that substrate structure, particularly chain length and branching, significantly impacts enzyme efficiency.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Metazoan FAS (KS domain) | Metazoan | Decanoyl-ACP + Malonyl-ACP | 1.1 ± 0.1 | 1.9 ± 0.03 | 1.7 x 106 | [4] |
| Metazoan FAS (KS domain) | Metazoan | Decanoyl-ACP + Methylmalonyl-ACP | 1.3 ± 0.2 | 0.011 ± 0.0004 | 8.5 x 103 | |
| RevS | Salinispora arenicola | Hexanoic acid (C6) | 120 ± 10 | 0.42 ± 0.01 | 3.5 x 103 | |
| RevS | Salinispora arenicola | Octanoic acid (C8) | 50 ± 10 | 0.45 ± 0.02 | 9.0 x 103 | |
| RevS | Salinispora arenicola | Decanoic acid (C10) | 110 ± 10 | 0.30 ± 0.01 | 2.7 x 103 | |
| Medium Chain ACS | Bovine Liver Mitochondria | Hexanoic acid (C6) | 150 | - | - | |
| Medium Chain ACS | Bovine Liver Mitochondria | Cyclohexanoic acid | 250 | - | - |
This table is illustrative and intended to show the range of activities and substrate preferences among acyl-CoA synthetases. The lower catalytic efficiency with methylmalonyl-ACP compared to malonyl-ACP for the metazoan fatty acid synthase (FAS) ketoacyl synthase (KS) domain highlights the impact of substrate branching.
Engineering Acyl-CoA Synthetases for Novel Substrates
The inherent promiscuity of some acyl-CoA ligases can be exploited and enhanced through protein engineering. By modifying the substrate-binding pocket, researchers can adapt these enzymes to accept novel carboxylic acids. An acyl-CoA ligase from Pseudomonas chlororaphis, for example, has been successfully engineered to improve its activity with a variety of functionalized carboxylic acids. This approach holds significant promise for developing bespoke acyl-CoA synthetases for specific applications, including the activation of citronellic acid for the production of novel bioproducts.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to evaluate the substrate promiscuity of acyl-CoA synthetases for citronellic acid.
Expression and Purification of Acyl-CoA Synthetase
A robust protocol for obtaining pure, active enzyme is crucial for accurate kinetic characterization.
Methodology:
-
Gene Synthesis and Cloning: The gene encoding the putative acyl-CoA synthetase is synthesized with codon optimization for expression in E. coli. The gene is then cloned into an expression vector (e.g., pET-28a(+)) containing an N- or C-terminal polyhistidine tag for affinity purification.
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture (e.g., in LB medium with appropriate antibiotic selection) and grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of expression medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail), and lysed by sonication on ice or by using a French press.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein fraction is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged acyl-CoA synthetase is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay, using bovine serum albumin (BSA) as a standard. The purified enzyme should be stored in a suitable buffer (e.g., containing glycerol) at -80°C.
Acyl-CoA Synthetase Activity Assay
Several methods can be employed to measure the activity of acyl-CoA synthetases. An enzyme-coupled spectrophotometric assay is a common and continuous method.
Methodology:
-
Principle: This assay couples the formation of pyrophosphate (PPi), a product of the acyl-CoA synthetase reaction, to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The coupling enzymes are pyrophosphatase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Reaction Mixture: A typical reaction mixture (e.g., 1 mL final volume) contains:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
5 mM ATP
-
0.5 mM Coenzyme A
-
0.2 mM NADH
-
1 mM phosphoenolpyruvate
-
5 units of pyruvate kinase
-
10 units of lactate dehydrogenase
-
2 units of inorganic pyrophosphatase
-
Varying concentrations of citronellic acid (or other carboxylic acid substrates)
-
-
Assay Procedure:
-
The reaction is initiated by the addition of the purified acyl-CoA synthetase to the reaction mixture.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer with a temperature-controlled cuvette holder (e.g., at 30°C).
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
-
Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial rates are measured at various concentrations of one substrate (e.g., citronellic acid) while keeping the concentrations of ATP and CoA saturating. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) can be calculated from Vmax and the enzyme concentration.
Visualizations
Enzymatic Reaction and Experimental Workflow
The following diagrams illustrate the fundamental reaction catalyzed by acyl-CoA synthetases and a typical workflow for evaluating their substrate promiscuity.
Caption: Acyl-CoA synthetase reaction with citronellic acid.
Caption: Workflow for evaluating ACS substrate promiscuity.
References
- 1. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 2. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Citronellyl-CoA: A Guide for Laboratory Professionals
For immediate reference, this document provides essential safety and logistical guidance for the proper disposal of Citronellyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are derived from established safety protocols for Coenzyme A (CoA) esters and thioesters, ensuring alignment with general laboratory chemical waste management best practices. This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and environmental responsibility.
I. Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk. All handling of the compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are mandatory.[1] Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[2][3]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling to ensure compliance with institutional and regulatory standards.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, must be treated as hazardous chemical waste.[1]
-
This waste stream should not be mixed with other waste categories such as biological or radioactive waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[4]
-
-
Containerization:
-
Select a chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable for CoA esters and thioesters.[1]
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label should include:
-
The words "HAZARDOUS WASTE".
-
The full chemical name: "this compound".
-
If in a solution, list all constituents with their approximate percentages.[1]
-
Appropriate hazard pictograms if known (as a precaution, consider irritant).
-
-
-
Waste Accumulation:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[5] This area should be away from ignition sources and incompatible materials.
-
For solutions containing volatile organic solvents, the waste should be collected in a container designated for flammable liquid waste.[1]
-
-
Final Disposal:
-
Do not dispose of this compound or its contaminated materials down the drain or in regular trash.[1][6]
-
Arrange for the collection of the hazardous waste container through your institution's licensed hazardous waste contractor.[1] The primary recommended method of disposal for such chemical waste is typically incineration.[6][7]
-
III. Summary of Disposal Procedures
For quick reference, the following table summarizes the key logistical and safety information for the disposal of this compound.
| Parameter | Guideline |
| Waste Category | Hazardous Chemical Waste |
| Primary Hazards | Potential irritant; full toxicological properties are not known.[1] |
| Recommended PPE | Nitrile gloves, safety goggles/face shield, laboratory coat.[1] |
| Waste Container | Labeled, sealed, and chemically compatible (e.g., HDPE, glass).[1] |
| Disposal Method | Collection by a licensed hazardous waste contractor for incineration.[1][6] |
| DO NOT | Dispose down the drain or in regular trash.[1][6] |
IV. Experimental Protocols and Workflows
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[6]
-
Contain Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[6]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6]
-
Decontaminate Area: The spill area should be decontaminated. A 10% sodium hypochlorite (B82951) (bleach) solution can be used to oxidize residual thioester compounds.[6] Allow for a contact time of at least one hour before rinsing the area with water. Collect the rinse water as hazardous waste.[6]
Logical Workflow for Disposal:
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling Citronellyl-CoA
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for Citronellyl-CoA is unavailable, related compounds like citronellyl acetate (B1210297) and citronellyl formate (B1220265) are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, a cautious approach is mandatory. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
Table 1: Personal Protective Equipment (PPE) Summary
| Body Part | Protective Equipment | Material/Standard Recommendations |
| Eyes/Face | Chemical safety goggles or face shield | Must be splash-resistant and conform to EN166 or OSHA 29 CFR 1910.133 standards.[5][6] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for damage before each use and dispose of contaminated gloves properly.[4][7] |
| Body | Laboratory coat | An impervious apron should be worn over the lab coat for larger quantities or when splashing is possible.[4][8] |
| Respiratory | Use in a fume hood | If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with appropriate cartridges.[5][4] |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Protocol: Step-by-Step Handling Guide
-
Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that safety showers and eyewash stations are unobstructed and accessible.[9]
-
Designate a specific area within the fume hood for handling this compound to contain potential contamination.
-
-
Weighing and Aliquoting:
-
Dissolving and Use in Experiments:
-
Storage:
Spill Management and Disposal Plan
Immediate and appropriate action is critical in the event of a spill. All waste must be treated as hazardous.
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel).[11][12]
-
Sweep up the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.[4]
-
-
Large Spills:
Disposal Plan:
-
All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and disposable PPE (gloves, etc.), must be disposed of as hazardous waste.[4][12]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact a licensed professional waste disposal service.
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound from initial preparation to final disposal.
References
- 1. P. aeruginosa Metabolome Database: citronellyll-CoA (PAMDB120178) [pseudomonas.umaryland.edu]
- 2. prod.adv-bio.com [prod.adv-bio.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. hsa.ie [hsa.ie]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. aise.eu [aise.eu]
- 11. download.basf.com [download.basf.com]
- 12. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
